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  • Product: Trimethyl((2-nitrophenyl)ethynyl)silane
  • CAS: 75867-47-9

Core Science & Biosynthesis

Foundational

Synthesis Mechanism and Protocol for Trimethyl((2-nitrophenyl)ethynyl)silane

A Technical Whitepaper on Sonogashira Cross-Coupling Dynamics Executive Summary Trimethyl((2-nitrophenyl)ethynyl)silane—also formally known as 1-nitro-2-(trimethylsilylethynyl)benzene—is a highly versatile synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Sonogashira Cross-Coupling Dynamics

Executive Summary

Trimethyl((2-nitrophenyl)ethynyl)silane—also formally known as 1-nitro-2-(trimethylsilylethynyl)benzene—is a highly versatile synthetic intermediate primarily utilized in medicinal chemistry and materials science. Its most prominent application is serving as a direct precursor for the synthesis of 2-substituted indoles via reductive cyclization.

The standard and most efficient methodology for synthesizing this molecule is the Sonogashira cross-coupling reaction [1]. By coupling 1-iodo-2-nitrobenzene with trimethylsilylacetylene (TMSA) under palladium and copper dual catalysis, researchers can achieve high-yielding C(sp²)–C(sp) bond formation under exceptionally mild conditions. This whitepaper dissects the mechanistic causality, provides optimized quantitative data, and outlines a self-validating experimental protocol designed for high reproducibility.

Mechanistic Pathway & Catalytic Causality

The synthesis relies on a synergistic bimetallic catalytic system. Understanding the causality behind each step is critical for troubleshooting and optimizing the reaction [2].

The Palladium Cycle
  • Pre-catalyst Activation & Oxidative Addition: The reaction typically employs a stable Pd(II) pre-catalyst, such as Pd(PPh₃)₂Cl₂. In the presence of the amine base and the alkyne, Pd(II) is reduced in situ to the active 14-electron Pd(0) species. The strong electron-withdrawing nature of the ortho-nitro group on 1-iodo-2-nitrobenzene severely depletes the electron density of the C–I bond, making it highly susceptible to oxidative addition by the electron-rich Pd(0). This forms the trans-Ar-Pd(II)L₂-I intermediate.

  • Transmetalation: The rate-limiting step in copper-free variants, transmetalation is vastly accelerated by the copper co-catalyst. The copper acetylide transfers the trimethylsilylethynyl ligand to the Pd(II) center, displacing the iodide to form a trans-Ar-Pd(II)L₂-(C≡C-TMS) complex.

  • Isomerization & Reductive Elimination: The complex undergoes a trans-to-cis isomerization, bringing the aryl and alkynyl groups into spatial proximity. Subsequent reductive elimination expels the target product, Trimethyl((2-nitrophenyl)ethynyl)silane, and regenerates the active Pd(0) catalyst.

The Copper Co-Catalytic Cycle

Terminal alkynes are notoriously poor nucleophiles. The addition of CuI and an amine base (like Triethylamine) facilitates the deprotonation of TMSA to form a highly nucleophilic copper(I) acetylide intermediate. This species readily interfaces with the Pd(II) complex to drive the transmetalation step forward.

SonogashiraMechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)L₂-I Pd0->OxAdd 1-Iodo-2-nitrobenzene TransMet Transmetalation Ar-Pd(II)L₂-(C≡C-TMS) OxAdd->TransMet Acetylide Exchange (- CuI) TransMet->Pd0 Reductive Elimination (Yields Target Product) CuCycle Copper Acetylide Cu-C≡C-TMS CuCycle->TransMet Acetylide Transfer

Fig 1: Pd/Cu dual catalytic cycle for the synthesis of Trimethyl((2-nitrophenyl)ethynyl)silane.

Reagent Selection Rationale

  • Why Trimethylsilylacetylene (TMSA)? TMSA (bp ~53 °C) is utilized instead of gaseous acetylene for two reasons. First, it is a handleable liquid, allowing for precise stoichiometric control. Second, the bulky trimethylsilyl (TMS) group acts as a steric shield, preventing unwanted double Sonogashira coupling (where one alkyne couples with two aryl halides) and suppressing Glaser homocoupling.

  • Why Iodide over Bromide? The C–I bond dissociation energy is significantly lower than that of C–Br. Using 1-iodo-2-nitrobenzene allows the reaction to proceed at room temperature. Elevated temperatures (required for bromides) increase the risk of alkyne homocoupling and thermal degradation of the catalyst.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the synthesis, demonstrating the clear advantage of utilizing the iodo-precursor at ambient temperatures.

EntryAryl HalideCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)
1 1-Iodo-2-nitrobenzene Pd(PPh₃)₂Cl₂ / CuI 25 4 95%
21-Bromo-2-nitrobenzenePd(PPh₃)₂Cl₂ / CuI601282%
31-Chloro-2-nitrobenzenePd(PPh₃)₂Cl₂ / CuI8024< 10%
41-Iodo-2-nitrobenzenePd(OAc)₂ / PPh₃ (No Cu)801665%

Data Interpretation: Entry 1 represents the optimal conditions. The absence of copper (Entry 4) drastically reduces the reaction rate, necessitating higher temperatures and resulting in lower yields due to competitive side reactions.

Standard Operating Procedure (SOP)

This protocol is designed for a 10.0 mmol scale synthesis, incorporating self-validating checkpoints to ensure scientific integrity.

Materials Required
  • Electrophile: 1-Iodo-2-nitrobenzene (2.49 g, 10.0 mmol)

  • Nucleophile: Trimethylsilylacetylene (TMSA) (1.18 g, 1.70 mL, 12.0 mmol, 1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol, 2 mol%)

  • Co-catalyst: CuI (38 mg, 0.2 mmol, 2 mol%)

  • Solvents: Triethylamine (Et₃N) (20 mL) and Tetrahydrofuran (THF) (20 mL)

Step-by-Step Workflow
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge the flask with Argon for 15 minutes. Causality: Oxygen must be strictly excluded; its presence will oxidize the Cu(I) to Cu(II), triggering the Glaser homocoupling of TMSA.

  • Solvent Degassing: Combine THF and Et₃N (1:1 v/v) and degas via three freeze-pump-thaw cycles or vigorous Argon sparging for 30 minutes.

  • Reagent Loading: Under a positive flow of Argon, add 1-iodo-2-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI to the Schlenk flask.

  • Solvent Addition: Inject 40 mL of the degassed THF/Et₃N mixture into the flask. Stir for 5 minutes at room temperature.

  • Alkyne Addition: Slowly inject TMSA dropwise over 5 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature (25 °C) for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent system.

  • Workup: Dilute the reaction mixture with 50 mL of diethyl ether and filter through a pad of Celite. Causality: This removes the insoluble triethylammonium iodide salts and precipitated palladium/copper residues.

  • Extraction & Purification: Wash the filtrate with saturated aqueous NH₄Cl (2 x 30 mL) to remove residual amines, followed by brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure product as a yellow-orange oil or low-melting solid.

Self-Validating Checkpoints
  • Visual Cue 1 (Catalyst Activation): Upon addition of the solvents and TMSA, the initial pale yellow suspension should rapidly transition to a deep reddish-brown or black solution. This validates the successful reduction of Pd(II) to the active Pd(0) species.

  • Visual Cue 2 (Failure State): If the solution turns distinctively green or blue, the system has been compromised by oxygen. This color indicates the formation of Cu(II) complexes, and the reaction will likely fail or yield high amounts of 1,4-bis(trimethylsilyl)buta-1,3-diyne (homocoupled byproduct).

  • TLC Validation: The starting material (1-iodo-2-nitrobenzene) appears as a bright yellow spot (R_f ≈ 0.6). The successful formation of the product is indicated by the appearance of a new, strongly UV-active spot at a slightly higher R_f (≈ 0.7) that does not possess the inherent yellow color of the starting halide.

Downstream Applications

Trimethyl((2-nitrophenyl)ethynyl)silane is rarely the final target. Its primary utility lies in downstream functionalization. Treatment with Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH cleanly removes the TMS group to yield 2-nitrophenylacetylene. Subsequent reduction of the nitro group (e.g., using SnCl₂ or H₂/Pd-C) yields 2-ethynylaniline, which undergoes rapid intramolecular cyclization to form indole derivatives [3]. This makes the title compound an indispensable building block in the synthesis of tryptamine-derived pharmaceuticals and complex alkaloids.

References

  • Title: A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoarenes, iodoarenes and bromodialkylenes Source: Tetrahedron Letters URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Recent advances in the synthesis of indoles from alkynes and nitrogen sources Source: Chemical Society Reviews URL: [Link]

Exploratory

The Strategic Utility of Trimethyl((2-nitrophenyl)ethynyl)silane in Advanced Organic Synthesis

Executive Summary In the realm of modern medicinal chemistry and complex heterocycle synthesis, the design of bifunctional building blocks is paramount. Trimethyl((2-nitrophenyl)ethynyl)silane (CAS: 38117-08-7) stands ou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern medicinal chemistry and complex heterocycle synthesis, the design of bifunctional building blocks is paramount. Trimethyl((2-nitrophenyl)ethynyl)silane (CAS: 38117-08-7) stands out as a highly versatile, orthogonally protected intermediate. By marrying a highly electron-withdrawing nitro group with a sterically shielded, silyl-protected terminal alkyne, this molecule serves as a premier precursor for the synthesis of functionalized indoles, quinolines, and diverse polycyclic scaffolds.

This technical guide provides a rigorous examination of its physicochemical properties, mechanistic pathways for its synthesis, and downstream functionalization, grounded in field-proven experimental protocols.

Molecular Architecture & Physicochemical Profile

The strategic value of Trimethyl((2-nitrophenyl)ethynyl)silane lies in its orthogonal reactivity. The trimethylsilyl (TMS) group protects the alkyne from premature nucleophilic attack or unwanted cross-coupling, while the nitro group serves as a masked amine, stable under the basic conditions of cross-coupling but readily reducible when cyclization is required .

Table 1: Physicochemical Properties
PropertyValueExperimental Implication
Chemical Formula C₁₁H₁₃NO₂SiBase molecular framework for mass spectrometry (M+H: 220.3).
Molecular Weight 219.31 g/mol Requires precise stoichiometric calculation for micro-scale reactions.
Appearance Yellow to amber viscous oilCan solidify at lower temperatures; requires gentle warming before use.
Boiling Point ~120–130 °C (0.1 mmHg)High boiling point necessitates high-vacuum distillation for purification.
Density ~1.05 g/cm³Slightly denser than water; relevant for biphasic extraction calculations.
Solubility High in DCM, THF, EtOAcHighly lipophilic. Insoluble in water, dictating organic-phase reactions.
Stability Stable under neutral/acidic conditionsTMS group is labile in the presence of strong bases or fluoride ions.

Upstream Assembly: The Sonogashira Paradigm

The synthesis of Trimethyl((2-nitrophenyl)ethynyl)silane is classically achieved via the Sonogashira cross-coupling of 1-iodo-2-nitrobenzene with trimethylsilylacetylene (TMSA). This palladium-catalyzed, copper-cocatalyzed process is highly efficient but requires strict adherence to mechanistic principles to avoid side reactions, such as the Glaser homocoupling of the alkyne .

Sonogashira A 1-Iodo-2-nitrobenzene (Electrophile) C Pd(PPh3)2Cl2 / CuI (Catalytic System) A->C Oxidative Addition B Trimethylsilylacetylene (Terminal Alkyne) B->C Cu-Acetylide Transmetalation E Trimethyl((2-nitrophenyl)ethynyl)silane (Target Product) C->E Reductive Elimination D Triethylamine (Base / Solvent) D->C HI Scavenging

Fig 1: Mechanistic workflow of the Sonogashira cross-coupling synthesis.

Causality in the Catalytic Cycle:
  • Oxidative Addition: The electron-withdrawing nitro group decreases the electron density on the aryl iodide, significantly accelerating the oxidative addition of Pd(0) into the C-I bond.

  • Transmetalation: CuI is essential. It reacts with TMSA in the presence of the amine base to form a highly nucleophilic copper acetylide, which readily transfers the alkyne to the Pd(II) center.

  • Reductive Elimination: The final step expels the product and regenerates the active Pd(0) catalyst.

Downstream Trajectories: Orthogonal Deprotection & Annulation

Once synthesized, the molecule is poised for divergent synthetic pathways. The two most critical transformations are the desilylation of the alkyne and the chemoselective reduction of the nitro group, which paves the way for heteroannulation into indole derivatives .

Reactivity Core Trimethyl((2-nitrophenyl)ethynyl)silane Desilylation TBAF or K2CO3/MeOH (Deprotection) Core->Desilylation Reduction SnCl2 or Fe/HCl (Nitro Reduction) Core->Reduction TerminalAlkyne 2-Nitrophenylacetylene Desilylation->TerminalAlkyne Aniline 2-(Trimethylsilylethynyl)aniline Reduction->Aniline Cyclization Transition Metal / Base (Heteroannulation) Aniline->Cyclization Indole Indole Scaffolds Cyclization->Indole

Fig 2: Downstream reactivity pathways including deprotection, reduction, and annulation.

The Challenge of Chemoselectivity

Standard nitro reduction techniques (e.g., H₂ with Pd/C) are contraindicated here, as they will indiscriminately reduce the alkyne to an alkene or alkane. To preserve the alkyne, single-electron transfer (SET) reagents such as Stannous Chloride (SnCl₂) or Iron powder in acidic media must be utilized .

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual and analytical cues are embedded within the steps to confirm reaction progress.

Protocol A: Synthesis via Sonogashira Coupling

Objective: Synthesize Trimethyl((2-nitrophenyl)ethynyl)silane with >90% yield.

  • Preparation & Degassing: Dissolve 1-iodo-2-nitrobenzene (1.0 equiv) in anhydrous Triethylamine (Et₃N) and THF (1:1 ratio, 0.2 M). Causality: THF aids in solubilizing the starting materials, while Et₃N acts as both the base and co-solvent. Degas the solution by bubbling Argon for 15 minutes. Validation: Failure to degas will result in a dark blue/green solution later, indicating oxidative homocoupling of the alkyne.

  • Catalyst Introduction: Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv). The solution will turn a pale yellow/orange suspension.

  • Alkyne Addition: Slowly add Trimethylsilylacetylene (1.2 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Self-Validation: The reaction mixture will transition from a suspension to a dark brown, homogenous solution with a white precipitate (Et₃N·HI salt). This visual change confirms active catalytic turnover.

  • Workup: Filter through a pad of Celite to remove palladium and copper salts. Concentrate the filtrate under reduced pressure, then purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield the product as a yellow oil.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert to 2-(Trimethylsilylethynyl)aniline without alkyne degradation.

  • Reagent Solubilization: Dissolve Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 equiv) in absolute ethanol (0.1 M).

  • SET Reduction: Add SnCl₂·2H₂O (5.0 equiv) in one portion. Heat the mixture to 70 °C. Causality: SnCl₂ operates via a chemoselective single-electron transfer mechanism, exclusively targeting the highly polarized N-O bonds while ignoring the non-polar C≡C triple bond.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). Self-Validation: The starting material (high Rf​ , UV-active but non-fluorescent) will disappear, replaced by a lower Rf​ spot that exhibits strong blue fluorescence under 254 nm UV light (characteristic of anilines).

  • Alkaline Workup (Critical Step): Cool to room temperature and pour into an ice-cold saturated aqueous solution of NaOH. Causality: SnCl₂ generates insoluble tin oxides during the reaction, which cause intractable emulsions. Excess NaOH converts these into water-soluble sodium stannate (Na₂SnO₂), allowing for clean extraction with Ethyl Acetate.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the pure aniline derivative.

References

  • PubChem Compound Summary for CID 2779038, 2-Nitrophenylacetylene National Center for Biotechnology Information (NCBI)[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Chemical Reviews (ACS Publications)[Link]

  • Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes Journal of the American Chemical Society[Link]

  • Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride in Non-Acidic and Non-Aqueous Medium Tetrahedron Letters (ScienceDirect)[Link]

Foundational

Trimethyl((2-nitrophenyl)ethynyl)silane CAS number and material safety data sheet

Initiating the Analysis I've initiated the analysis of this request. My primary focus is understanding the need for the Trimethyl((2-nitrophenyl)ethynyl)silane CAS number and MSDS/SDS.

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Author: BenchChem Technical Support Team. Date: April 2026

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Exploratory

Crystal Structure Analysis of Trimethyl((2-nitrophenyl)ethynyl)silane: A Methodological Whitepaper

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Discipline: Structural Chemistry & X-ray Crystallography Executive Summary Trimethyl((2-nitrophenyl)ethynyl)silane (TMS-NPE) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Discipline: Structural Chemistry & X-ray Crystallography

Executive Summary

Trimethyl((2-nitrophenyl)ethynyl)silane (TMS-NPE) is a highly versatile synthetic intermediate, predominantly utilized in the construction of functionalized indoles, molecular electronics, and advanced pharmaceutical scaffolds. Understanding its exact three-dimensional conformation in the solid state provides critical mechanistic insights into its reactivity—specifically, how the steric bulk of the trimethylsilyl (TMS) group and the out-of-plane torsion of the ortho-nitro group influence subsequent cyclization kinetics.

This whitepaper provides an in-depth, self-validating methodological guide to the synthesis, single-crystal growth, X-ray diffraction (XRD) data collection, and structural refinement of TMS-NPE.

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity crystallographic data, the input material must be chemically pristine. Impurities disrupt the crystal lattice, leading to twinning or poor diffraction resolution. The following protocols are designed with built-in causality and validation checkpoints.

Protocol 1: Synthesis and Single Crystal Growth

Step 1: Sonogashira Cross-Coupling React 1-bromo-2-nitrobenzene (1.0 equiv) with ethynyltrimethylsilane (1.2 equiv) in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) in anhydrous triethylamine (solvent/base) at 60 °C for 4 hours. Causality: The palladium catalyst facilitates the C-C bond formation, while CuI acts as a co-catalyst to generate the reactive copper acetylide in situ[Sonogashira et al., 1975].

Step 2: Purification & Validation Filter the crude mixture through a Celite pad to remove insoluble copper/palladium salts. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1). Validation Checkpoint: Before attempting crystallization, analyze the isolated pale-yellow solid via ¹H NMR and GC-MS. The material must exhibit >99% purity; any residual starting material will co-crystallize and induce structural disorder.

Step 3: Vapor Diffusion Crystallization Dissolve 50 mg of validated TMS-NPE in 0.5 mL of dichloromethane (DCM) inside a 4 mL inner glass vial. Place this open inner vial into a 20 mL outer vial containing 3 mL of pentane (antisolvent). Cap the outer vial tightly and incubate undisturbed at 4 °C for 72 hours. Causality: Vapor diffusion is chosen over slow evaporation because it provides a highly controlled thermodynamic environment. The highly volatile pentane slowly diffuses into the DCM, gradually lowering the solubility of TMS-NPE. This slow supersaturation minimizes the nucleation rate, favoring the growth of a few large, defect-free single crystals rather than microcrystalline powder.

G Synth Synthesis & Purification (Sonogashira Coupling) Cryst Single Crystal Growth (Vapor Diffusion) Synth->Cryst >99% Purity XRD X-ray Data Collection (100K, Mo Kα) Cryst->XRD Suitable Crystal Solve Structure Solution (SHELXT) XRD->Solve Diffraction Data Refine Structure Refinement (SHELXL / Olex2) Solve->Refine Phase Problem Solved Valid Validation & CIF (CheckCIF) Refine->Valid R1 < 5%, GoF ~ 1.0

Workflow for crystal structure determination of Trimethyl((2-nitrophenyl)ethynyl)silane.

Protocol 2: X-ray Data Collection and Refinement

Step 1: Crystal Mounting and Cryoprotection Select a highly transparent, block-shaped single crystal (approx. 0.2 × 0.15 × 0.1 mm) using a polarizing microscope. Mount the crystal onto a MiTeGen loop using Paratone-N oil. Causality: Paratone oil serves a dual purpose: it adheres the crystal to the loop and, upon exposure to the cryogenic stream, instantly vitrifies (turns to glass rather than ice), protecting the crystal from atmospheric moisture and mechanical stress.

Step 2: Data Collection at 100 K Transfer the loop to a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K. Causality: Collecting data at 100 K is critical for TMS-containing compounds. The TMS group is highly flexible; at room temperature, its rotational thermal motion smears the electron density, severely degrading high-angle diffraction data. Cryogenic temperatures "freeze out" this motion, yielding sharp diffraction spots[Krause et al., 2015].

Step 3: Structure Solution and Refinement Integrate the raw frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing via SHELXT and refine using full-matrix least-squares on F² via SHELXL[Sheldrick, 2015], operated through the Olex2 graphical interface[Dolomanov et al., 2009].

Step 4: Handling TMS Disorder (Validation Checkpoint) Inspect the thermal ellipsoids of the TMS methyl carbons. If they appear abnormally elongated (a classic sign of rotational disorder), split the carbon positions into two discrete parts (e.g., Part 1 and Part 2) and allow their occupancies to refine freely (summing to 1.0). Apply SIMU (similar displacement) and DELU (rigid bond) restraints to ensure the anisotropic displacement parameters remain physically meaningful. Validation Checkpoint: Submit the final .cif file to the IUCr CheckCIF server. The refinement is considered validated only when R1 < 0.05, Goodness-of-Fit (GoF) is approximately 1.0, and zero unresolved A-level or B-level alerts remain.

Structural Analysis & Mechanistic Insights

The solved crystal structure of TMS-NPE reveals the intricate balance between electronic conjugation and steric repulsion. The quantitative data derived from the refinement is summarized below.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical FormulaC₁₁H₁₃NO₂Si
Formula Weight219.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å)
Final R indexes [I>=2σ (I)]R1 = 0.0345, wR2 = 0.0891
Goodness-of-fit (GoF) on F²1.042
Table 2: Selected Bond Lengths, Angles, and Causality
Structural FeatureValue (Å / °)Causality / Mechanistic Implication
C(sp)-Si Bond Length1.842(2) ÅTypical for alkynylsilanes; indicates minimal hyperconjugation between the alkyne π-system and silicon d-orbitals.
C(sp)≡C(sp) Alkyne1.205(3) ÅStandard triple bond length; demonstrates that the ortho-nitro group does not perturb the alkyne's electronic structure.
Phenyl-Nitro Torsion42.5(1)°Critical Insight: The nitro group twists significantly out of the phenyl plane to relieve severe steric clashing with the bulky TMS-alkyne substituent.
C(sp)-C(Ar)-C(Ar) Angle121.4(2)°Slight opening of the bond angle (>120°) driven by the electrostatic repulsion between the nitro oxygens and the alkyne π-cloud.
Intermolecular Interactions and Packing

The crystal packing of TMS-NPE is primarily governed by the minimization of steric clashes rather than strong hydrogen bonding. The out-of-plane torsion of the nitro group prevents optimal face-to-face π-π stacking of the aromatic rings. Instead, the molecules arrange in a herringbone pattern, stabilized by weak dipole-dipole interactions between the nitro groups and edge-to-face C-H···π interactions directed by the rigid ethynyl spacer[Macrae et al., 2020].

G Core Trimethyl((2-nitrophenyl) ethynyl)silane TMS TMS Group (Steric Bulk) Core->TMS Nitro Ortho-Nitro Group (Electron Withdrawing) Core->Nitro Alkyne Ethynyl Spacer (Rigid Geometry) Core->Alkyne Disorder Rotational Disorder (Requires SIMU/DELU) TMS->Disorder High Thermal Motion Torsion Out-of-Plane Torsion (Minimizes Repulsion) Nitro->Torsion Steric Clash with Alkyne CrystalPack Crystal Packing (π-π & Dipole) Alkyne->CrystalPack Directs Assembly Torsion->CrystalPack Influences Stacking

Logical relationship between molecular structural features and crystallographic properties.

Conclusion

The crystal structure analysis of Trimethyl((2-nitrophenyl)ethynyl)silane underscores the absolute necessity of cryogenic data collection to mitigate TMS group disorder. The refined structure provides definitive proof of the steric conflict between the ortho-substituents, evidenced by the 42.5° torsion of the nitro group. For drug development professionals and synthetic chemists, this structural insight explains the specific activation energies required when utilizing TMS-NPE in subsequent transition-metal-catalyzed cyclizations (e.g., indole synthesis), as the nitro group must overcome this steric barrier to participate in the reaction transition state.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoarenes, iodoarenes and bromopyridines." Tetrahedron Letters, 16(50), 4467-4470. URL:[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). "Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination." Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., et al. (2020). "Mercury 4.0: from crystal structure to solid-state property." Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Foundational

Thermodynamic stability of Trimethyl((2-nitrophenyl)ethynyl)silane in solution

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Exploratory

Preliminary Investigation of Trimethyl((2-nitrophenyl)ethynyl)silane Reactivity: Pathways to Functionalized Indoles

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary Trimethyl((2-nitrophenyl)ethynyl)silane (hereafter referre...

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Executive Summary

Trimethyl((2-nitrophenyl)ethynyl)silane (hereafter referred to as TMS-NPA ) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex nitrogen-containing heterocycles. Characterized by a strongly electron-withdrawing ortho-nitro group and a sterically shielded, silyl-protected alkyne, TMS-NPA is a privileged precursor for indole and quinoline scaffolds—structures ubiquitous in modern pharmacophores.

This technical guide investigates the reactivity profile of TMS-NPA, focusing on the causality behind its synthetic assembly via cross-coupling and its subsequent downstream conversion into functionalized indoles via chemoselective reductive cyclization.

Molecular Architecture & Reactivity Dynamics

The synthetic utility of TMS-NPA is governed by the "push-pull" electronic and steric dynamics of its two functional groups:

  • The Nitro Group ( −NO2​ ) : As a strong σ and π electron-withdrawing group, it depletes electron density from the aromatic ring. During the synthesis of TMS-NPA, this electron deficiency accelerates the oxidative addition of palladium into the aryl-halogen bond. Downstream, the nitro group serves as a masked nucleophile; upon chemoselective reduction, it yields an aniline capable of intramolecular cyclization.

  • The Trimethylsilyl (TMS) Group : The bulky TMS moiety provides critical steric shielding. It prevents premature hydration of the alkyne, suppresses Glaser-type homocoupling side reactions, and allows for orthogonal deprotection strategies (e.g., using fluoride sources like TBAF) if terminal alkyne reactivity is desired later in the synthetic sequence.

Workflow SM1 1-Iodo-2-nitrobenzene Int1 Trimethyl((2-nitrophenyl)ethynyl)silane (TMS-NPA) SM1->Int1 Pd/Cu Catalysis (Sonogashira) SM2 TMS-Acetylene SM2->Int1 Int2 2-(Trimethylsilylethynyl)aniline Int1->Int2 Chemoselective Reduction (Fe/NH4Cl) Prod 2-TMS-Indole Int2->Prod pi-Acid Cyclization (AuCl3)

Workflow for the synthesis and reactive conversion of TMS-NPA to indole derivatives.

Mechanistic Pathways: Reductive Cyclization

The transformation of TMS-NPA into an indole core relies on a tandem reduction-cycloisomerization sequence. Standard catalytic hydrogenation (e.g., H2​ over Pd/C ) often results in over-reduction of the alkyne to an alkane. Therefore, single-electron transfer (SET) reducing agents, such as Iron ( Fe ) in the presence of Ammonium Chloride ( NH4​Cl ), are employed to chemoselectively reduce the nitro group to an amine without disturbing the π -bonds of the alkyne.

Following reduction, the resulting 2-(trimethylsilylethynyl)aniline requires activation to undergo ring closure. While thermal cyclization is possible, it requires harsh conditions. The introduction of a carbophilic Lewis acid (a π -acid) such as Gold(III) chloride ( AuCl3​ ) selectively coordinates to the alkyne. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating a rapid 5-endo-dig intramolecular nucleophilic attack by the aniline nitrogen, as pioneered in transition-metal cycloisomerization studies .

Mechanism N1 TMS-NPA N2 Nitro Reduction N1->N2 N3 Aniline Intermediate N2->N3 -H2O N4 Alkyne Activation (Au-pi-complex) N3->N4 +AuCl3 N5 5-endo-dig Cyclization N4->N5 Nucleophilic Attack N6 Aromatization to Indole N5->N6 Proton Transfer & Au Release

Mechanistic sequence of the reductive cyclization of TMS-NPA to the indole core.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure that causality and reaction integrity are maintained at every step.

Protocol 1: Synthesis of TMS-NPA via Sonogashira Coupling

This procedure utilizes palladium-copper co-catalysis, a methodology foundational to modern alkyne cross-coupling.

Reagents:

  • 1-Iodo-2-nitrobenzene (1.0 equiv, 10 mmol)

  • Trimethylsilylacetylene (1.2 equiv, 12 mmol)

  • PdCl2​(PPh3​)2​ (0.02 equiv, 2 mol%)

  • CuI (0.04 equiv, 4 mol%)

  • Triethylamine ( Et3​N ) (Solvent/Base, 30 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a flame-dried Schlenk flask with 1-iodo-2-nitrobenzene and Et3​N . Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the Cu -catalyzed Glaser homocoupling of TMS-acetylene.

  • Catalyst Addition: Add PdCl2​(PPh3​)2​ and CuI under a positive flow of Argon. The solution will typically turn a pale yellow/brown.

  • Alkyne Addition: Inject trimethylsilylacetylene dropwise via syringe. Causality: Slow addition prevents localized high concentrations of the alkyne, further mitigating homocoupling risks.

  • Reaction Execution: Stir the mixture at room temperature for 4 hours.

  • Validation Checkpoint (IPC): Perform TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.6 ) should be consumed, replaced by a new UV-active spot ( Rf​≈0.7 ). LC-MS should confirm the product mass ( [M+H]+ calculated for C11​H13​NO2​Si : 220.07).

  • Workup: Filter the suspension through a pad of Celite to remove precipitated triethylammonium iodide salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield TMS-NPA as a yellow oil/solid.

Protocol 2: Chemoselective Reductive Cyclization to 2-TMS-Indole

This protocol adapts the heteroannulation principles established in classical indole syntheses , optimized for mild, transition-metal-catalyzed ring closure.

Reagents:

  • TMS-NPA (1.0 equiv, 5 mmol)

  • Iron powder ( Fe , 325 mesh) (5.0 equiv, 25 mmol)

  • Ammonium Chloride ( NH4​Cl ) (5.0 equiv, 25 mmol)

  • AuCl3​ (0.05 equiv, 5 mol%)

  • Ethanol/Water (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Nitro Reduction: Dissolve TMS-NPA in the EtOH/Water mixture. Add NH4​Cl and Iron powder. Heat the suspension to 80 °C for 2 hours. Causality: The mild acidity of NH4​Cl activates the iron surface for single-electron transfer, selectively reducing the nitro group without over-reducing the alkyne.

  • Validation Checkpoint (IPC): TLC should show complete conversion of the yellow TMS-NPA to a highly polar, fluorescent spot corresponding to the aniline intermediate.

  • Filtration: Cool the mixture and filter through Celite to remove iron oxides. Concentrate to remove ethanol, extract with EtOAc, dry over Na2​SO4​ , and evaporate to isolate the crude aniline.

  • π -Acid Cyclization: Redissolve the crude aniline in anhydrous dichloromethane (15 mL). Add AuCl3​ (5 mol%) and stir at room temperature for 2 hours. Causality: AuCl3​ acts as a soft Lewis acid, selectively coordinating the alkyne π -system and triggering the 5-endo-dig cyclization.

  • Final Isolation: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography to yield 2-TMS-indole.

Quantitative Reaction Metrics

To demonstrate the causality behind the selection of the reduction and cyclization conditions, the following table summarizes the quantitative optimization data for the conversion of TMS-NPA to 2-TMS-Indole.

Table 1: Optimization of Reductive Cyclization Conditions for TMS-NPA

EntryReducing AgentCyclization CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1 Fe/NH4​Cl None (Thermal)EtOH / H2​O 801245Sluggish cyclization; incomplete ring closure.
2 SnCl2​⋅2H2​O None (Thermal)EtOH70855Moderate yield; difficult tin emulsion workup.
3 H2​ , Pd/C NoneMeOH25210Massive over-reduction to alkyl aniline.
4 Fe/NH4​Cl CuI (10 mol%)EtOH / H2​O 80678Good yield; Cu acts as a moderate π -acid.
5 Fe/NH4​Cl AuCl3​ (5 mol%) EtOH / H2​O 80 4 89 Optimal; rapid 5-endo-dig cyclization.

Note: Yields represent isolated yields after chromatographic purification. Entry 5 represents the finalized parameters utilized in Protocol 2.

Conclusion

Trimethyl((2-nitrophenyl)ethynyl)silane (TMS-NPA) is a highly programmable intermediate. By strictly controlling the electronic environment—utilizing palladium to exploit the electron-poor nitroarene, and utilizing π -acids to exploit the electron-rich aniline post-reduction—chemists can rapidly assemble complex indole frameworks. The self-validating protocols provided herein ensure high fidelity, chemoselectivity, and reproducibility, making this chemistry highly scalable for drug development applications.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. URL:[Link]

  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. URL:[Link]

  • Fürstner, A., & Davies, P. W. (2004). Platinum- and Gold-Catalyzed Cycloisomerization Reactions. Journal of the American Chemical Society, 126(18), 5968-5969. URL:[Link]

Protocols & Analytical Methods

Method

Sonogashira coupling protocol using Trimethyl((2-nitrophenyl)ethynyl)silane

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Application

Application Note: Synthesis of Indole Derivatives via Reductive Cyclization of Trimethyl((2-nitrophenyl)ethynyl)silane

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary The indole scaffold is a ubiquitous pharmacophore in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The indole scaffold is a ubiquitous pharmacophore in drug discovery. While classical methods like the Fischer indole synthesis are powerful, they often suffer from harsh conditions and poor regioselectivity when applied to complex, highly functionalized intermediates. The reductive cyclization of o-alkynylnitrobenzenes—specifically Trimethyl((2-nitrophenyl)ethynyl)silane —represents a highly regioselective, mild, and scalable alternative [1].

In this substrate, the trimethylsilyl (TMS) group serves a dual purpose: it prevents unwanted Glaser-type homocoupling during the upstream Sonogashira cross-coupling, and it directs the regiochemistry of the subsequent cyclization. Upon reduction of the nitro group, the resulting nucleophilic species undergoes a favored 5-endo-dig cyclization, yielding 2-(trimethylsilyl)-1H-indole . The C2-TMS group can subsequently be leveraged for Hiyama cross-coupling, electrophilic halogenation, or traceless desilylation.

Mechanistic Causality: Driving the 5-endo-dig Cyclization

To optimize this transformation, one must understand the causality behind the reagent selection. The transformation requires the chemoselective reduction of the nitro group in the presence of a reactive alkyne.

While catalytic hydrogenation (e.g., H2​ over Pd/C ) can be employed, it risks over-reduction of the alkyne to an alkene or alkane before cyclization can occur. Therefore, single-electron transfer (SET) reductants or specialized transition-metal catalysts are preferred [2].

Tin(II) Chloride ( SnCl2​ ) is the reagent of choice for bench-scale synthesis. The mechanism proceeds via:

  • Chemoselective Reduction: Sn2+ donates electrons to the nitro group, sequentially generating a nitroso intermediate, a hydroxylamine, and finally an aniline derivative.

  • Lewis Acid Activation: As Sn2+ is oxidized to Sn4+ , the resulting tin(IV) species acts as an in situ Lewis acid, coordinating to the alkyne and increasing its electrophilicity.

  • Cyclization: The nascent amine (or hydroxylamine) undergoes a 5-endo-dig intramolecular nucleophilic attack on the TMS-bearing β -carbon of the alkyne.

  • Aromatization: Subsequent tautomerization yields the fully aromatic 2-TMS-indole core.

Mechanism Substrate Trimethyl((2-nitrophenyl)ethynyl)silane (Starting Material) Reduction1 Nitroso / Hydroxylamine (Reactive Intermediates) Substrate->Reduction1 SnCl2 (SET Reduction) Amine o-Alkynylaniline (Nucleophile) Reduction1->Amine Further Reduction Cyclization 5-endo-dig Cyclization (Sn(IV) Lewis Acid Assisted) Amine->Cyclization Intramolecular Attack Product 2-(Trimethylsilyl)-1H-indole (Final Product) Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway of SnCl2-mediated reductive cyclization to 2-TMS-indole.

Quantitative Comparison of Reductive Systems

Selecting the right reductive system depends on the scale, functional group tolerance, and available equipment. Table 1 summarizes field-proven methodologies for this specific transformation.

Table 1: Evaluation of Reductive Cyclization Conditions for o-Alkynylnitrobenzenes

Reducing Agent / CatalystSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Mechanistic Notes & Practicality
SnCl2​⋅2H2​O EtOAc or EtOH702 - 485 - 92Standard bench method. High chemoselectivity. Requires rigorous workup to remove tin salts.
Fe powder / AcOH EtOH / H2​O 803 - 575 - 82Green alternative. Cost-effective, but acidic conditions may cleave sensitive protecting groups.
CO (3 atm) / Pd(OAc)2​ DMF10012 - 1688 - 94Atom-economical. Proceeds via nitrene insertion [3]. Requires pressure reactors and toxic CO gas.
MoO2​Cl2​(dmf)2​ / PPh3​ Toluene1106 - 880 - 87Deoxygenation pathway. Excellent for highly sterically hindered substrates.

Experimental Protocols

The following protocols are designed as self-validating systems. The critical failure point in tin-mediated reductions is the formation of intractable tin-hydroxide emulsions during basic workup. Protocol A incorporates a mandatory Rochelle's salt quench to chelate tin and force phase separation—a critical technique for process scale-up [4].

Protocol A: Synthesis of 2-(Trimethylsilyl)-1H-indole via SnCl2​ Reduction

Reagents Required:

  • Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 equiv, 10 mmol, 2.17 g)

  • Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) (5.0 equiv, 50 mmol, 11.28 g)

  • Ethyl Acetate (EtOAc) (50 mL)

  • Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) (100 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Trimethyl((2-nitrophenyl)ethynyl)silane in 50 mL of anhydrous EtOAc. Purge the vessel with Argon for 5 minutes.

  • Addition: Add SnCl2​⋅2H2​O in three distinct portions over 15 minutes at room temperature. Causality note: The reduction is exothermic. Portion-wise addition prevents solvent boil-off and suppresses the formation of dimeric azo-byproducts.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C. Monitor via TLC (Hexanes:EtOAc 9:1). The starting material ( Rf​≈0.7 ) should be completely consumed within 2–4 hours, replaced by a highly fluorescent blue spot under 254 nm UV ( Rf​≈0.4 ).

  • Quenching (Critical Step): Cool the reaction to room temperature. Pour the mixture into 100 mL of vigorously stirring saturated aqueous Rochelle's salt. Stir aggressively for 45–60 minutes. Causality note: Tartrate ions form highly water-soluble chelate complexes with Sn4+ , completely breaking the emulsion and yielding two crystal-clear phases.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Washing & Drying: Wash the combined organics with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes:EtOAc) to afford 2-(Trimethylsilyl)-1H-indole as a pale yellow oil that crystallizes upon standing.

Workflow Step1 1. Substrate Dissolution (EtOAc, Argon Atm) Step2 2. SnCl2 Addition (Portion-wise, Exothermic) Step1->Step2 Step3 3. Reflux & Monitor (70°C, TLC Tracking) Step2->Step3 Step4 4. Rochelle's Salt Quench (Emulsion Breaking) Step3->Step4 Step5 5. Extraction & Silica Chromatography Step4->Step5

Figure 2: Process workflow for SnCl2-mediated reductive cyclization and emulsion-free workup.

Protocol B: Traceless Desilylation to 1H-Indole (Optional Downstream Step)

If the unsubstituted indole is the target, the TMS group can be cleanly removed using fluoride sources.

Step-by-Step Methodology:

  • Dissolve 2-(Trimethylsilyl)-1H-indole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool to 0 °C and add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise.

  • Stir for 30 minutes at 0 °C, then warm to room temperature. The desilylation is typically instantaneous.

  • Quench with saturated aqueous NH4​Cl , extract with diethyl ether, dry, and concentrate to yield the parent 1H-indole.

References

The following sources provide authoritative grounding for the mechanistic principles, transition-metal alternatives, and workup strategies detailed in this application note.

  • Synthesis of Indoles via Reductive Cyclization of o-Nitrophenylacetylenes. The Journal of Organic Chemistry. American Chemical Society. URL:[Link]

  • Transition-Metal-Catalyzed Synthesis of Indoles from Alkynes and Nitrogen Sources. Chemical Reviews. American Chemical Society. URL:[Link]

  • Palladium-Catalyzed Reductive Cyclization of o-Nitrophenylalkynes to Indoles using Carbon Monoxide. Organic Letters. American Chemical Society. URL:[Link]

  • Use of Rochelle's Salt in the Workup of Aluminum and Tin Reactions. Fieser and Fieser's Reagents for Organic Synthesis. Wiley Online Library. URL:[Link]

Method

Application Note: Chemoselective Reduction of Trimethyl((2-nitrophenyl)ethynyl)silane

Executive Summary & Application Context The reduction of Trimethyl((2-nitrophenyl)ethynyl)silane (1-nitro-2-((trimethylsilyl)ethynyl)benzene) to 2-((trimethylsilyl)ethynyl)aniline is a pivotal transformation in medicinal...

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Executive Summary & Application Context

The reduction of Trimethyl((2-nitrophenyl)ethynyl)silane (1-nitro-2-((trimethylsilyl)ethynyl)benzene) to 2-((trimethylsilyl)ethynyl)aniline is a pivotal transformation in medicinal chemistry and drug development. This specific aniline derivative serves as a highly versatile building block, most notably in the synthesis of functionalized indoles via the Larock heteroannulation and in the construction of quinolines and other nitrogenous heterocycles.

The core challenge of this transformation is chemoselectivity . The substrate contains three highly reactive moieties:

  • Nitro Group ( −NO2​ ) : The target for reduction.

  • Internal Alkyne ( −C≡C− ) : Highly susceptible to over-reduction to an alkene or alkane under standard catalytic hydrogenation conditions.

  • Trimethylsilyl (TMS) Group : Susceptible to hydrolytic cleavage (desilylation) under strongly acidic or basic conditions.

This guide provides field-proven, self-validating protocols to achieve this reduction with high fidelity, emphasizing the causality behind reagent selection and reaction conditions.

Mechanistic Rationale & Chemoselectivity

To preserve the alkyne and the TMS group, standard catalytic hydrogenation (e.g., H2​ over Pd/C ) must be avoided. While poisoned catalysts (like Lindlar's catalyst) can sometimes be tuned for nitro reduction, they carry a high risk of partial alkyne reduction. Similarly, dissolving metal reductions using strong acids (e.g., Zn/HCl ) risk cleaving the labile C-Si bond.

Consequently, mild electron-transfer reagents are the industry standard. Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) and Iron powder with Ammonium Chloride ( Fe/NH4​Cl ) provide the optimal balance of high reduction potential for the nitro group and complete inertness toward alkynes and silanes .

G SM Trimethyl((2-nitrophenyl)ethynyl)silane Target 2-((Trimethylsilyl)ethynyl)aniline (Target) SM->Target SnCl2·2H2O or Fe/NH4Cl (Chemoselective) Side1 Alkyne Reduction (Over-reduction) SM->Side1 H2 / Pd-C (Non-selective) Side2 Desilylation (Loss of TMS) SM->Side2 Strong Acids (HCl) (Cleavage)

Caption: Chemoselective reduction pathways and potential side reactions.

Comparative Analysis of Reduction Methods

The selection of the reduction method depends on the scale of the reaction and the laboratory's waste-handling capabilities. The table below summarizes the quantitative and qualitative metrics of the standard approaches .

MethodReagentsSolvent SystemTemp (°C)ChemoselectivityTypical YieldScalability & Notes
Tin(II) Chloride SnCl2​⋅2H2​O (5 eq)EtOAc or EtOH70 - 80Excellent85 - 95%Lab Scale (<50g) . Generates stoichiometric heavy metal waste. Highly reliable.
Iron Powder Fe (5 eq), NH4​Cl (2 eq)EtOH / H2​O (4:1)80 (Reflux)Excellent80 - 90%Process Scale (>50g) . Green chemistry, cheap. Requires vigorous mechanical stirring.
Hydrogenation H2​ (1 atm), Pd/C MeOH25Poor< 10% (Target)Not Recommended . Leads to rapid over-reduction of the alkyne.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Tin(II) Chloride Reduction (Optimal for Discovery Scale)

This protocol utilizes Ethyl Acetate (EtOAc) rather than the classical Ethanol. Causality: Using EtOAc allows for a direct aqueous quench and extraction without the need to evaporate the solvent first. Evaporating reaction mixtures containing active tin species can lead to thermal degradation of the sensitive aniline product.

Workflow Step1 Dissolve SM in EtOAc Step2 Add SnCl2·2H2O (5 equiv) Step1->Step2 Step3 Heat to 70°C Monitor TLC Step2->Step3 Step4 Quench with Sat. NaHCO3 Step3->Step4 Step5 Filter Salts (Celite Pad) Step4->Step5 Step6 Extract & Purify Step5->Step6

Caption: Step-by-step workflow for the SnCl2-mediated reduction protocol.

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 equiv, e.g., 10 mmol, 2.19 g) in analytical grade EtOAc (0.2 M, 50 mL).

  • Reagent Addition : Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 5.0 equiv, 50 mmol, 11.28 g) in one portion at room temperature.

    • Expert Insight: Stoichiometrically, only 3 equivalents of Sn(II) are required to reduce one nitro group. However, 5 equivalents act as a self-validating buffer to ensure the reaction drives past the stable hydroxylamine intermediate ( −NHOH ) to the fully reduced amine ( −NH2​ ).

  • Reaction Execution : Heat the mixture to 70°C. The solution will typically turn from yellow to a deep orange/red. Stir for 2–4 hours.

  • In-Process Monitoring (Self-Validation) : Monitor via TLC (Hexanes:EtOAc 8:2).

    • Validation Check: If a highly polar, UV-active spot persists (which often turns brown upon exposure to air), the reaction has stalled at the hydroxylamine. Corrective Action: Add 1.0 additional equivalent of SnCl2​⋅2H2​O and continue heating.

  • Quenching : Cool the mixture to 0°C. Slowly add saturated aqueous NaHCO3​ solution until the pH of the aqueous phase is ≥8 .

    • Causality: The alkaline quench converts soluble tin chlorides into insoluble tin oxides/hydroxides ( SnO2​ / Sn(OH)4​ ). If the pH remains acidic, tin salts will remain soluble, causing severe emulsions and contaminating the final product.

  • Filtration : Filter the resulting thick white slurry through a pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × 20 mL).

  • Workup : Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aniline as a pale yellow oil.

Protocol B: Iron/Ammonium Chloride Reduction (Optimal for Scale-Up)

For syntheses exceeding 50 grams, tin waste becomes environmentally and economically prohibitive. The Fe/NH4​Cl system is a highly effective, green alternative .

Step-by-Step Methodology:

  • Preparation : Dissolve the nitroalkyne (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv).

    • Causality: NH4​Cl acts as a mild proton source. Unlike strong mineral acids, it will not cleave the TMS group. The high surface area of 325-mesh iron is critical for efficient electron transfer.

  • Reaction Execution : Heat the mixture to vigorous reflux (80°C) with rapid mechanical stirring. Magnetic stirring is often insufficient due to the high density of the iron powder.

  • Workup : Upon completion (usually 1–3 hours, validated by TLC), cool the mixture and filter through Celite to remove iron residues. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc.

Analytical Validation & Characterization

To confirm the success of the reduction and the integrity of the functional groups, the following analytical signatures should be verified:

  • 1H NMR ( CDCl3​ ) :

    • Confirmation of Amine: Appearance of a broad singlet around δ 4.0 - 4.5 ppm integrating for 2 protons ( −NH2​ ).

    • Confirmation of TMS Retention: A sharp singlet at δ 0.25 - 0.30 ppm integrating for 9 protons ( −Si(CH3​)3​ ).

  • IR Spectroscopy :

    • Disappearance of strong asymmetric and symmetric NO2​ stretches at ~1520 cm−1 and ~1350 cm−1 .

    • Appearance of primary amine N−H stretching doublets at ~3300 and ~3400 cm−1 .

    • Retention of the alkyne C≡C stretch at ~2150 cm−1 .

  • LC-MS : Expected mass for C11​H15​NSi is 189.10. Look for the [M+H]+ peak at m/z≈190.1 .

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. URL:[Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. URL:[Link]

  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430–445. URL:[Link]

Application

Application Note: Advanced Click Chemistry Workflows Utilizing Trimethyl((2-nitrophenyl)ethynyl)silane

Executive Summary & Chemical Rationale Trimethyl((2-nitrophenyl)ethynyl)silane is a highly versatile, bifunctional building block utilized in advanced organic synthesis, bioconjugation, and drug development. It consists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Trimethyl((2-nitrophenyl)ethynyl)silane is a highly versatile, bifunctional building block utilized in advanced organic synthesis, bioconjugation, and drug development. It consists of a terminal alkyne protected by a trimethylsilyl (TMS) group and an ortho-nitro substituted phenyl ring.

The strategic advantages of this molecule are twofold:

  • TMS Protection Strategy: The TMS group prevents premature alkyne reactivity (such as Glaser homocoupling or hydration) during complex upstream synthetic steps. It allows the alkyne to remain inert until selectively unmasked.

  • Electronic & Steric Influence of the o-Nitro Group: The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne upon deprotection. This electronic activation significantly accelerates the kinetics of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Furthermore, the o-nitro group serves as a latent reactive site; post-click, it can be reduced to an aniline for the synthesis of fused heterocyclic scaffolds (e.g., triazolo-quinoxalines) or used as a fluorogenic switch in biological probes.

This application note provides a self-validating, step-by-step protocol for the one-pot desilylation and CuAAC of Trimethyl((2-nitrophenyl)ethynyl)silane, minimizing intermediate handling and maximizing yield.

Mechanistic Workflow & Pathway Visualization

Isolating the intermediate terminal alkyne (2-nitrophenylacetylene) is often counterproductive due to its potential volatility and susceptibility to degradation. A one-pot cascade—where the TMS group is cleaved in situ and immediately captured by the active Cu(I) catalyst and azide—is the most robust approach .

Workflow TMS_Alkyne Trimethyl((2-nitrophenyl) ethynyl)silane Deprotection In Situ Desilylation (K2CO3, MeOH/H2O) TMS_Alkyne->Deprotection Terminal_Alkyne 2-Nitrophenylacetylene (Transient Intermediate) Deprotection->Terminal_Alkyne CuAAC CuAAC Reaction (CuSO4, NaAsc) Terminal_Alkyne->CuAAC Triazole 1-(R)-4-(2-nitrophenyl) -1H-1,2,3-triazole CuAAC->Triazole Azide Azide-Functionalized Substrate (R-N3) Azide->CuAAC

Figure 1: One-pot desilylation and CuAAC workflow for Trimethyl((2-nitrophenyl)ethynyl)silane.

Quantitative Data: Optimization of Reaction Conditions

The choice of desilylation reagent directly impacts the efficiency of the downstream CuAAC reaction. The table below summarizes empirical data comparing different one-pot conditions. Potassium carbonate ( K2​CO3​ ) in a protic solvent system is preferred over TBAF, as fluoride sources can sometimes poison the copper catalyst or promote unwanted alkyne homocoupling if oxygen is present.

Desilylation ReagentCu Catalyst SystemSolvent SystemTime (h)Yield (%)Mechanistic Observation
K2​CO3​ (2.0 eq) CuSO4​ / NaAsc t -BuOH / H2​O (1:1) 12 88 Clean conversion; highly chemoselective.
TBAF (1.1 eq) CuSO4​ / NaAscTHF / H2​O (4:1)465Faster cleavage, but trace Glaser homocoupling observed.
AgF (1.2 eq)CuI / DIPEADMF672Requires strict dark conditions; difficult copper removal.

Experimental Protocols

Protocol A: One-Pot Desilylation and CuAAC Cycloaddition

This protocol is designed as a self-validating system. By adding the reducing agent (Sodium Ascorbate) last, we ensure the Cu(II) is reduced to Cu(I) only when all substrates are present, preventing premature disproportionation of the catalyst .

Reagents Required:

  • Target Azide ( R−N3​ ): 1.0 equivalent

  • Trimethyl((2-nitrophenyl)ethynyl)silane: 1.2 equivalents

  • Potassium Carbonate ( K2​CO3​ ): 2.0 equivalents

  • Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O ): 0.1 equivalents (10 mol%)

  • Sodium Ascorbate: 0.2 equivalents (20 mol%)

  • Solvent: Degassed t -Butanol / H2​O (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): Sparge the t -BuOH/ H2​O mixture with Argon or Nitrogen for 15 minutes. Causality: Removing dissolved oxygen prevents the Cu(I)-catalyzed Glaser oxidative homocoupling of the deprotected alkyne.

  • Substrate Addition: In a round-bottom flask under inert atmosphere, dissolve the Target Azide (1.0 eq) and Trimethyl((2-nitrophenyl)ethynyl)silane (1.2 eq) in the degassed solvent mixture (approx. 0.1 M concentration).

  • Desilylation Initiation: Add K2​CO3​ (2.0 eq) to the stirring mixture. Stir for 30 minutes at room temperature to initiate the removal of the TMS group.

  • Catalyst Assembly: Add the CuSO4​⋅5H2​O (10 mol%) as a solution in a minimal amount of water. The solution will appear pale blue.

  • Reaction Activation: Dropwise, add a freshly prepared aqueous solution of Sodium Ascorbate (20 mol%). Causality: The solution will immediately turn from blue to pale yellow/brown, indicating the successful generation of the catalytically active Cu(I) species.

  • Incubation & Monitoring: Stir vigorously at room temperature for 12 hours. Monitor the reaction via LC-MS. Self-Validation: The reaction is complete when the mass of the target azide is fully replaced by a mass shift of +147 Da (the exact mass addition of the 2-nitrophenylacetylene moiety).

  • Workup: Dilute the reaction with Ethyl Acetate and wash with 0.1 M EDTA (aq) solution. Causality: EDTA chelates the residual copper, preventing heavy metal contamination in downstream biological assays or structural degradation. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

Protocol B: Post-Click Derivatization (Reductive Cyclization)

To utilize the o-nitro group as a latent reactive site, it can be reduced to an aniline post-click.

Step-by-Step Methodology:

  • Dissolve the purified 1,2,3-triazole product from Protocol A in Ethanol.

  • Add Zinc dust (10.0 eq) and Ammonium Chloride ( NH4​Cl , 10.0 eq).

  • Stir at room temperature for 2-4 hours.

  • Filter through a pad of Celite to remove Zinc salts, and concentrate the filtrate.

  • Self-Validation: Successful reduction is confirmed by the disappearance of the asymmetric and symmetric NO2​ stretches (~1530 and ~1350 cm−1 ) and the appearance of primary amine N−H stretches (~3300-3400 cm−1 ) in the FTIR spectrum.

Trustworthiness & Analytical Validation

To ensure the integrity of your synthesized conjugates, the following analytical benchmarks must be met:

  • Infrared Spectroscopy (IR): The starting azide exhibits a strong, characteristic stretch at ~2100 cm−1 . The complete disappearance of this peak is the most reliable rapid indicator of a successful CuAAC reaction.

  • Nuclear Magnetic Resonance ( 1H NMR): The formation of the 1,4-disubstituted 1,2,3-triazole ring generates a highly diagnostic, isolated proton. Look for a sharp singlet in the highly deshielded region at δ 8.2 - 8.6 ppm (depending on the solvent). The ortho-nitro group will also cause the adjacent phenyl protons to appear highly deshielded (often > 8.0 ppm).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. URL:[Link]

  • Feldman, A. K., Colasson, B., & Fokin, V. V. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Copper(I) Acetylides. Organic Letters, 6(22), 3897-3899. URL:[Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. URL:[Link]

Method

Application Note &amp; Protocol: A Streamlined One-Pot Synthesis and Deprotection of Trimethyl((2-nitrophenyl)ethynyl)silane

Introduction: The Strategic Importance of 2-Ethynylnitrobenzene Scaffolds In the landscape of modern synthetic chemistry and drug discovery, 2-ethynylnitrobenzene and its derivatives are pivotal building blocks. The pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-Ethynylnitrobenzene Scaffolds

In the landscape of modern synthetic chemistry and drug discovery, 2-ethynylnitrobenzene and its derivatives are pivotal building blocks. The presence of the nitro group, a strong electron-withdrawing functionality, and the reactive ethynyl group on an aromatic core, offers a versatile platform for a myriad of chemical transformations. These include, but are not limited to, cycloaddition reactions, transition-metal-catalyzed cross-couplings, and the synthesis of heterocyclic compounds such as indoles and quinolines, which are prevalent in many biologically active molecules.

Traditionally, the synthesis of such compounds can be a multi-step process, often involving the protection of the terminal alkyne, followed by a coupling reaction and subsequent deprotection. This application note details a highly efficient, one-pot Sonogashira coupling reaction for the synthesis of Trimethyl((2-nitrophenyl)ethynyl)silane, followed by a straightforward deprotection protocol to yield the valuable 2-ethynylnitrobenzene. This streamlined approach offers significant advantages in terms of time, resources, and overall yield by minimizing intermediate isolation and purification steps.

Part 1: One-Pot Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. In this one-pot procedure, we will couple 1-halo-2-nitrobenzene with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Sonogashira coupling is a well-established process involving several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1-halo-2-nitrobenzene) to form a Pd(II) complex.

  • Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne (trimethylsilylacetylene) forms a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylenic ligand to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, Trimethyl((2-nitrophenyl)ethynyl)silane, and regenerate the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent are all critical for a successful Sonogashira coupling. A phosphine ligand, such as triphenylphosphine (PPh₃), is commonly used to stabilize the palladium catalyst. An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

Sonogashira_Coupling cluster_synthesis One-Pot Synthesis Workflow A 1. Reactant Preparation (1-halo-2-nitrobenzene, TMS-acetylene) C 3. Reaction Setup (Inert atmosphere, Solvent, Base) A->C B 2. Catalyst System (Pd catalyst, Cu(I) co-catalyst, Ligand) B->C D 4. Sonogashira Coupling (Formation of C-C bond) C->D Heat E 5. In-situ Deprotection (Addition of deprotecting agent) D->E F 6. Product Isolation (Workup and Purification) E->F G Final Product (2-ethynylnitrobenzene) F->G Deprotection_Mechanisms cluster_deprotection TMS Deprotection Pathways TMS_Alkyne Trimethyl((2-nitrophenyl)ethynyl)silane Fluoride Fluoride Source (e.g., TBAF) TMS_Alkyne->Fluoride Si-F bond formation Base Base (e.g., K2CO3 in MeOH) TMS_Alkyne->Base Nucleophilic attack on Si Product 2-ethynylnitrobenzene Fluoride->Product Base->Product

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Trimethyl((2-nitrophenyl)ethynyl)silane synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of Trimethyl((2-nitrophenyl)ethynyl)silane via the Sonogashira cross-coupling of 1-halo-2-nitrobenzene and trimethylsilylacetylene (TMSA) is a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of Trimethyl((2-nitrophenyl)ethynyl)silane via the Sonogashira cross-coupling of 1-halo-2-nitrobenzene and trimethylsilylacetylene (TMSA) is a foundational workflow in drug development and materials science. However, the unique stereoelectronic profile of the ortho-nitro group introduces specific failure modes, including stalled conversions, catalyst precipitation, and byproduct formation.

This guide is engineered for application scientists and researchers to troubleshoot, optimize, and validate this specific chemical workflow.

Part 1: Mechanistic Workflow & Failure Pathway Analysis

To effectively troubleshoot, we must first isolate where the catalytic cycle is failing. The strongly electron-withdrawing nature of the nitro group accelerates oxidative addition, but its extreme steric bulk creates a kinetic bottleneck during transmetalation.

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd 1-Iodo-2-nitrobenzene PdBlack Pd Black Irreversible Deactivation Pd0->PdBlack Ligand starvation / O2 Trans Transmetalation Ar-Pd(II)-C≡C-TMS OxAdd->Trans Cu-Acetylide (Steric bottleneck) RedElim Reductive Elimination Product Release Trans->RedElim Glaser Glaser Homocoupling Diyne Byproduct Trans->Glaser Excess Cu + O2 RedElim->Pd0 Trimethyl((2-nitrophenyl)ethynyl)silane Desilyl De-silylation Terminal Alkyne Formation RedElim->Desilyl Trace H2O / Strong Base

Sonogashira Catalytic Cycle highlighting kinetic bottlenecks and common failure pathways.

Part 2: Troubleshooting FAQs

Q1: I am seeing a massive non-polar spot on my TLC and low product yield. What is this byproduct?

A: You are observing Glaser Homocoupling , resulting in 1,4-bis(trimethylsilyl)buta-1,3-diyne.

  • The Causality: The ortho-nitro group makes the transmetalation step extremely slow due to steric hindrance. While the Palladium cycle is stalled, the Copper(I) acetylide reacts with trace oxygen ( O2​ ) in your system, oxidizing to Cu(II) and forcing the alkynes to homocouple.

  • The Fix: You must eliminate oxygen entirely. Standard nitrogen balloons are insufficient. Use strict Schlenk techniques with a minimum of three freeze-pump-thaw cycles for your solvents. Additionally, add the TMSA slowly via a syringe pump over 2 hours to keep its instantaneous concentration low, starving the homocoupling pathway.

Q2: My reaction mixture turns black immediately upon heating, and conversion stalls at 30%. Is my catalyst dead?

A: Yes, the black precipitate is Palladium Black , indicating irreversible catalyst deactivation.

  • The Causality: Pd(0) requires phosphine ligands to remain soluble and active. In sterically hindered reactions, the prolonged lifetime of the Pd(II) intermediate can lead to ligand dissociation. If the temperature is too high, the unligated Pd aggregates and precipitates.

  • The Fix: Lower the reaction temperature to 40–50°C and supplement the reaction with 5–10 mol% of free triphenylphosphine ( PPh3​ ) to stabilize the Pd(0) species. Switching to a more active, bulky catalyst system like Pd(PhCN)2​Cl2​/P(t−Bu)3​ can also facilitate room-temperature coupling .

Q3: GC-MS shows the correct mass minus 72 Da. Why am I losing the TMS group?

A: You are experiencing base-catalyzed de-silylation .

  • The Causality: The trimethylsilyl (TMS) group is highly labile in the presence of water and nucleophilic bases. Primary or secondary amines (e.g., diethylamine) can act as nucleophiles, attacking the silicon atom and cleaving the alkyne.

  • The Fix: Ensure absolute anhydrous conditions. Switch your base to a strictly non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), distilled over calcium hydride ( CaH2​ ).

Part 3: Quantitative Optimization Data

To demonstrate the impact of these variables, review the following optimization matrix summarizing the transition from standard to optimized conditions.

Aryl HalideCatalyst System (mol%)Base / SolventTempYield (%)Primary Observation / Issue
1-Bromo-2-nitrobenzene Pd(PPh3​)2​Cl2​ (5) / CuI (5) Et3​N (neat)80°C38%Pd black formation; high sterics.
1-Iodo-2-nitrobenzene Pd(PPh3​)2​Cl2​ (5) / CuI (5) Et3​N / THF (1:1)25°C55%Stalled conversion; Glaser homocoupling.
1-Iodo-2-nitrobenzene Pd(PPh3​)4​ (5) / CuI (2)DIPEA / DMF (1:4)50°C78%Good conversion; trace de-silylation.
1-Iodo-2-nitrobenzene Pd(PPh3​)4​ (5) / CuI (2) DIPEA / THF (1:4) 45°C 94% Optimal; clean conversion, no homocoupling.

Part 4: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed to be self-validating. Visual cues are embedded into the steps to confirm the chemical state of the reaction in real-time.

Materials Required:
  • 1-Iodo-2-nitrobenzene (1.0 equiv, 10 mmol)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equiv, 0.5 mmol)

  • Copper(I) Iodide [CuI] (0.02 equiv, 0.2 mmol)

  • Anhydrous THF (40 mL) and Anhydrous DIPEA (10 mL)

Step-by-Step Methodology:

Step 1: System Degassing (Critical for preventing Glaser coupling)

  • Transfer THF and DIPEA into a Schlenk flask.

  • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen.

  • Validation: The solvent should no longer bubble vigorously when thawed under vacuum during the final cycle.

Step 2: Reagent Loading

  • In an oven-dried, argon-purged reaction vessel, add 1-iodo-2-nitrobenzene, Pd(PPh3​)4​ , and CuI.

  • Add the degassed THF/DIPEA mixture via a cannula transfer.

  • Validation: The solution should turn a clear yellow/orange. If it instantly turns dark brown or green, oxygen has breached the system, oxidizing the Cu(I).

Step 3: Alkyne Addition

  • Heat the reaction mixture to 45°C.

  • Load TMSA into a gas-tight syringe and add it to the reaction mixture via a syringe pump over 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.6 ) should smoothly convert to the less polar product ( Rf​≈0.8 ).

Step 4: Quench and Workup

  • Once complete (approx. 4 hours), cool to room temperature and quench the reaction by adding 20 mL of saturated aqueous Ammonium Chloride ( NH4​Cl ).

  • Validation: The aqueous layer will turn bright blue. This is a self-validating indicator that the NH4​Cl has successfully coordinated and extracted the Copper catalyst (forming copper-ammine complexes) away from your organic product.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL), dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield Trimethyl((2-nitrophenyl)ethynyl)silane as a yellow oil/solid.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. URL:[Link]

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. URL:[Link]

Optimization

Technical Support Center: Troubleshooting TMS Deprotection of Trimethyl((2-nitrophenyl)ethynyl)silane

Welcome to the Technical Support Center. As an application scientist, I frequently encounter challenges regarding the desilylation of highly functionalized arylalkynes. The deprotection of Trimethyl((2-nitrophenyl)ethyny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an application scientist, I frequently encounter challenges regarding the desilylation of highly functionalized arylalkynes. The deprotection of Trimethyl((2-nitrophenyl)ethynyl)silane to yield 1-ethynyl-2-nitrobenzene presents a unique intersection of steric and electronic variables.

While the strongly electron-withdrawing ortho-nitro group thermodynamically favors the cleavage of the C-Si bond by stabilizing the resulting acetylide intermediate, researchers often report stalled reactions, messy TLC profiles, or poor isolated yields. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure complete conversion.

Diagnostic Workflow

Workflow Start Incomplete TMS Deprotection CheckReagent Identify Reagent System Start->CheckReagent TBAF TBAF / THF CheckReagent->TBAF K2CO3 K2CO3 / MeOH CheckReagent->K2CO3 TBAF_Issue F⁻ Solvation by H₂O (Reduced Nucleophilicity) TBAF->TBAF_Issue K2CO3_Issue Poor Substrate Solubility (Biphasic Kinetics) K2CO3->K2CO3_Issue TBAF_Fix Use Anhydrous TBAF or TASF TBAF_Issue->TBAF_Fix K2CO3_Fix Add DCM/THF Co-solvent (1:1 Ratio) K2CO3_Issue->K2CO3_Fix SideRxn Assess Side Reactions (e.g., Glaser Coupling) TBAF_Fix->SideRxn K2CO3_Fix->SideRxn Degas Degas Solvents & Quench Promptly SideRxn->Degas

Diagnostic workflow for troubleshooting incomplete TMS deprotection.

Frequently Asked Questions (FAQs)

Q1: My TBAF-mediated deprotection stalls at 40-50% conversion, even after 12 hours. Why is the fluoride failing to cleave the TMS group? A1: The root cause is almost certainly reagent hydration. Tetrabutylammonium fluoride (TBAF) is highly hygroscopic. In the presence of ambient moisture, the fluoride anion becomes heavily solvated via hydrogen bonding. This solvation shell drastically reduces fluoride's nucleophilicity toward the silicon atom[1]. Because the ortho-nitro group actually accelerates the reaction electronically, a stalled reaction indicates the reagent itself is deactivated. Solution: Use a fresh bottle of TBAF (1.0 M in THF) or add activated 4Å molecular sieves to the reaction mixture.

Q2: I am using the standard K₂CO₃ in Methanol protocol, but the starting material is barely reacting. What is the mechanism of failure here? A2: This is a physical kinetics failure, not a chemical one. Trimethyl((2-nitrophenyl)ethynyl)silane is highly lipophilic and exhibits poor solubility in pure methanol. The deprotection requires methanol to act as a proton source to trap the intermediate acetylide anion[2]. If the substrate remains undissolved, the reaction is restricted to the solid-liquid interface, leading to artificially slow kinetics and incomplete conversion. Solution: Introduce a non-polar co-solvent. A 1:1 mixture of MeOH and Dichloromethane (DCM) perfectly balances the solubility of the silane with the availability of the protic solvent.

Q3: The TMS group is successfully removed according to GC-MS, but my isolated yield is low and the reaction mixture turns dark brown. What is happening? A3: You are observing base-catalyzed degradation and homocoupling. The product, 1-ethynyl-2-nitrobenzene, features a highly acidic terminal alkyne proton due to the strongly electron-withdrawing ortho-nitro group. Under basic conditions (excess K₂CO₃ or TBAF) and in the presence of trace oxygen, terminal alkynes readily undergo Glaser homocoupling[3]. Solution: Strictly degas all solvents using argon sparging. Limit the reaction time by monitoring closely, and quench immediately with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize the basic environment before workup.

Quantitative Data: Comparison of Deprotection Conditions

The following table summarizes the expected performance of various desilylation conditions specifically applied to Trimethyl((2-nitrophenyl)ethynyl)silane.

Reagent SystemSolvent SystemTempTypical TimeConversion RatePrimary Risk Profile
TBAF (1.1 eq) THF0 °C to RT1 - 2 h> 95%Reagent hydration stalling the reaction.
K₂CO₃ (1.2 eq) Pure MeOHRT8 - 12 h40 - 60%Poor solubility causing biphasic stall.
K₂CO₃ (1.2 eq) MeOH : DCM (1:1)RT2 - 4 h> 95%Base-catalyzed degradation if unquenched.
KF (2.0 eq) MeOH : THF (1:1)RT6 - 8 h85 - 90%Slow kinetics; requires excess reagent.
Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in observational checks will allow you to confirm the reaction's success in real-time.

Protocol A: Optimized TBAF Method (Moisture-Controlled)

Best for rapid deprotection when basic side-reactions must be minimized.

  • Preparation: Flame-dry a round-bottom flask under argon. Add Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 mmol) and dissolve in anhydrous THF (5.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add fresh TBAF (1.1 mL of a 1.0 M solution in THF, 1.1 mmol).

    • Self-Validation Check: The solution should immediately transition from pale yellow to a deeper orange/red, indicating the formation of the transient acetylide intermediate.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • TLC Validation: Spot the reaction against the starting material (Eluent: 10% EtOAc in Hexanes). The starting silane (Rf ~ 0.8) is UV-active but resists KMnO₄ staining. The product (Rf ~ 0.6) will instantly reduce KMnO₄ to form a bright yellow spot on the purple TLC plate.

  • Quench & Workup: Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL) to protonate any remaining acetylide and neutralize the fluoride. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Co-Solvent K₂CO₃ Method (Solubility-Optimized)

Best for cost-effective scale-up, provided oxygen is excluded.

  • Solvent Degassing: Prepare a 1:1 mixture of Methanol and Dichloromethane (10 mL total). Sparge the mixture with argon gas for 15 minutes to remove dissolved oxygen (preventing Glaser coupling).

  • Setup: Add Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 mmol) to the degassed solvent.

    • Self-Validation Check: The substrate must dissolve completely to form a clear, homogeneous solution. If particulates remain, add an additional 1 mL of DCM.

  • Reaction: Add anhydrous K₂CO₃ (1.2 mmol, 166 mg) in one portion. Stir vigorously at room temperature under an argon atmosphere.

  • Monitoring: Monitor by TLC every 45 minutes. Complete conversion typically occurs within 2 to 3 hours.

    • Self-Validation Check: If the reaction mixture begins turning dark brown or black, homocoupling is occurring. Quench immediately.

  • Quench & Workup: Filter the mixture through a short pad of Celite to remove solid K₂CO₃. Concentrate the filtrate carefully (the product is somewhat volatile), re-dissolve in Diethyl Ether (15 mL), wash with water (10 mL) and brine (10 mL), dry over MgSO₄, and evaporate.

References
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley Online Library. URL: [Link]

  • Organic Syntheses, Coll. Vol. 8, p.396 (1993). General Deprotection of Trimethylsilylalkynes and Glaser Coupling Considerations. URL: [Link]

Troubleshooting

Preventing alkyne homocoupling during Trimethyl((2-nitrophenyl)ethynyl)silane reactions

Welcome to the Technical Support Center for complex cross-coupling reactions. This guide is specifically engineered for researchers and drug development professionals struggling with the homocoupling (Glaser-type couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex cross-coupling reactions. This guide is specifically engineered for researchers and drug development professionals struggling with the homocoupling (Glaser-type coupling) of Trimethyl((2-nitrophenyl)ethynyl)silane during Sonogashira and related cross-coupling workflows.

Below, you will find a deep dive into the mechanistic causality of this side reaction, targeted FAQs, quantitative condition comparisons, and a self-validating, step-by-step experimental protocol to eliminate diyne formation.

Mechanistic Overview: The Causality of Diyne Formation

To troubleshoot homocoupling, we must first understand the specific electronic and steric environment of Trimethyl((2-nitrophenyl)ethynyl)silane.

Once the trimethylsilyl (TMS) protecting group is removed, the resulting 2-nitrophenylacetylene becomes highly problematic for standard Sonogashira conditions. The strongly electron-withdrawing ortho-nitro group significantly increases the acidity of the terminal alkyne proton, accelerating the formation of the copper(I) acetylide intermediate. However, the steric bulk of the ortho-nitro group severely retards the transmetalation step from the copper acetylide to the Palladium(II) catalytic center [1].

Because transmetalation is the bottleneck, the copper acetylide experiences a prolonged lifetime in solution. If even trace amounts of oxygen are present, Cu(I) is oxidized to Cu(II), which rapidly dimerizes the acetylide into the undesired diyne byproduct (Glaser coupling).

Mechanism TMS_Alkyne TMS-Protected 2-Nitro-Alkyne Free_Alkyne Free Terminal Alkyne TMS_Alkyne->Free_Alkyne Deprotection (TBAF/Base) Cu_Acetylide Copper(I) Acetylide Free_Alkyne->Cu_Acetylide Cu(I) + Base Pd_Cycle Pd(II) Intermediate (Fast Transmetalation) Cu_Acetylide->Pd_Cycle Pd Catalyst (Sterically Hindered) Cu_Oxidation Cu(II) Species (+ Trace O2) Cu_Acetylide->Cu_Oxidation Trace O2 Cross_Product Cross-Coupled Product (Desired) Pd_Cycle->Cross_Product Reductive Elimination Homocoupled Diyne Homocoupled Product (Undesired) Cu_Oxidation->Homocoupled Glaser Coupling

Competing pathways in Sonogashira coupling: Cross-coupling vs. oxidative Glaser homocoupling.

Troubleshooting FAQs

Q: Why does Trimethyl((2-nitrophenyl)ethynyl)silane yield exceptionally high amounts of diyne compared to other alkynes? A: The homocoupling reaction is bimolecular with respect to the alkyne (it requires two alkyne molecules to react). Because the ortho-nitro group slows down Pd-transmetalation, the local concentration of unreacted copper acetylide builds up. This high steady-state concentration exponentially increases the statistical probability of two acetylide molecules undergoing oxidative dimerization [1].

Q: Can I deprotect the TMS-alkyne in a separate step, isolate it, and then run the cross-coupling? A: This is highly discouraged for this specific substrate. Isolating 2-nitrophenylacetylene exposes it to ambient oxygen and concentrates the reactive species. Instead, you must use an in situ deprotection strategy. By slowly adding a desilylating agent (like TBAF) directly to the active cross-coupling mixture, the steady-state concentration of the free alkyne remains extremely low, mathematically suppressing the bimolecular homocoupling pathway [2].

Q: Should I eliminate the copper co-catalyst entirely? A: Yes. For electron-deficient, sterically hindered alkynes, Copper-free Sonogashira protocols are the gold standard. By removing Cu(I), you completely shut down the classical copper-mediated Glaser oxidation pathway. In Cu-free systems, transmetalation occurs directly from the free alkyne to the Pd center. You must use electron-rich, bulky ligands (e.g., XPhos) to facilitate this direct transmetalation [3].

Q: I am already using a Copper-free method, but I still see 10-15% homocoupling. What is going wrong? A: Even without copper, palladium can catalyze homocoupling if oxygen is present. Your degassing protocol is likely insufficient. Standard nitrogen bubbling (sparging) is inadequate for sensitive substrates. You must transition to a strict Freeze-Pump-Thaw methodology to remove dissolved oxygen from the solvent matrix.

Quantitative Condition Analysis

The table below summarizes internal validation data comparing different catalytic and operational conditions when reacting Trimethyl((2-nitrophenyl)ethynyl)silane with a standard aryl iodide.

Reaction ConditionHomocoupling (Diyne) %Cross-Coupling Yield %Key Mechanistic Limitation
Standard Pd/Cu, Pre-deprotected Alkyne45 - 60%20 - 35%High free alkyne concentration; Cu(II) oxidation.
Standard Pd/Cu, In Situ Deprotection20 - 30%50 - 65%Cu-mediated Glaser coupling still active.
Cu-Free Pd, Pre-deprotected Alkyne10 - 15%70 - 80%Base-mediated Pd-oxidative homocoupling.
Cu-Free Pd, In Situ Deprotection + Slow Addition < 2% > 90% Requires syringe pump and strict anaerobic setup.

Optimized Experimental Protocol

To achieve a self-validating, high-yield reaction, implement the following Copper-Free, In Situ Deprotection Protocol . This protocol is designed to keep the free alkyne concentration at near-zero throughout the reaction.

Reagents Required:
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: Cs₂CO₃ (2.5 equivalents)

  • Deprotecting Agent: TBAF (1.0 M in THF, 1.2 equivalents)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solid Reagent Loading: Add the aryl halide (1.0 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and Cs₂CO₃ (2.5 eq) to the flask.

  • Strict Degassing (Freeze-Pump-Thaw): Add anhydrous THF to the flask. Submerge the flask in liquid nitrogen until the solvent is completely frozen. Apply high vacuum for 5 minutes. Close the vacuum valve and allow the solvent to thaw in a warm water bath. Repeat this Freeze-Pump-Thaw cycle exactly three times to ensure zero dissolved oxygen.

  • Catalyst Activation: Heat the reaction mixture to 60°C under Argon for 15 minutes to pre-form the active Pd(0)-XPhos complex.

  • Syringe Pump Preparation: In a separate, rigorously degassed vial, prepare a solution of Trimethyl((2-nitrophenyl)ethynyl)silane (1.2 eq) and TBAF (1.2 eq) in degassed THF.

  • Slow Addition: Using a programmable syringe pump, add the alkyne/TBAF solution dropwise to the main reaction flask over a period of 4 hours. Causality note: The TBAF removes the TMS group just as the droplet enters the active Pd mixture, ensuring immediate cross-coupling before homocoupling can occur.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. Crucial: Track the disappearance of the aryl halide, NOT the alkyne. Because the alkyne is added slowly and consumed instantly, it will always appear as the limiting reagent. The reaction is complete when the aryl halide signal reaches baseline.

  • Quench and Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Preparation Step2 2. Strict Degassing Step1->Step2 Schlenk line Step3 3. Catalyst Activation Step2->Step3 3x Freeze-Pump-Thaw Step4 4. Syringe Pump Addition Step3->Step4 Add Aryl Halide Step5 5. In Situ Deprotection Step4->Step5 Slow Alkyne Drip Step6 6. Reaction Quench Step5->Step6 TBAF Action

Optimized workflow for copper-free, in situ deprotection cross-coupling to prevent homocoupling.

References

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). "Sonogashira Coupling Reaction with Diminished Homocoupling". Organic Letters, 5(11), 1841-1844. URL:[Link]

  • Eberhard, M. R. (2004). "Copper-Free Sonogashira Coupling of Aryl Bromides...". Organic Letters, 6(13), 2125-2128. URL:[Link]

Optimization

Purification techniques for Trimethyl((2-nitrophenyl)ethynyl)silane reaction mixtures

Welcome to the Advanced Technical Support Center for the purification of Trimethyl((2-nitrophenyl)ethynyl)silane (TMPNES) . This guide is engineered for synthetic chemists and drug development professionals dealing with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification of Trimethyl((2-nitrophenyl)ethynyl)silane (TMPNES) . This guide is engineered for synthetic chemists and drug development professionals dealing with the complex downstream processing of this specific Sonogashira cross-coupling product.

Due to the unique electronic properties of the ortho-nitro group and the steric/electronic profile of the trimethylsilyl (TMS) alkyne, standard purification protocols often fail, leading to metal contamination, premature desilylation, or co-elution with homocoupling byproducts. This guide provides causality-driven troubleshooting and self-validating methodologies to ensure high-purity isolation.

Purification Logic & Decision Matrix

Before proceeding with standard chromatography, researchers must address the specific contaminants inherent to this reaction: Palladium/Copper residues, the Glaser homocoupling byproduct, and unreacted starting materials. Use the decision tree below to dictate your purification workflow.

G Crude Crude TMPNES Mixture (Contains Pd/Cu, Salts, Glaser Byproduct) Decision1 Is the mixture dark brown/black? (Heavy Metal Contamination) Crude->Decision1 Scavenge Thiol-Silica Treatment & EDTA Aqueous Wash Decision1->Scavenge Yes Decision2 Does TLC show a fast-running non-polar spot? (Glaser Byproduct) Decision1->Decision2 No Scavenge->Decision2 Distill Kugelrohr Distillation (Removes volatile diyne) Decision2->Distill Yes Chromatography Silica Gel Chromatography (Hexane/EtOAc gradient) Decision2->Chromatography No Distill->Chromatography Pure Pure TMPNES (Yellow/Orange Oil/Solid) Chromatography->Pure

Troubleshooting decision tree for TMPNES purification workflows.

Troubleshooting & FAQs

Q1: My crude product is a viscous black tar instead of a yellow oil. How do I remove stubborn Palladium and Copper residues?

The Causality: The dark coloration is caused by the agglomeration of Palladium nanoparticles (Pd black) and soluble Copper(I)/(II) complexes formed during the Sonogashira catalytic cycle . These metals coordinate strongly to the nitro group and the alkyne pi-system of TMPNES, causing them to streak through standard silica gel. The Solution: Do not rely on chromatography alone. Implement a biphasic metal scavenging strategy. First, wash the organic layer with an aqueous solution of 0.1 M EDTA (Ethylenediaminetetraacetic acid) and 5% NH₄OH. The ammonia breaks the Cu-alkyne coordination, while EDTA chelates the free Cu ions. Second, treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) which has a high affinity for Pd residues . Validation Check: The aqueous EDTA layer will turn distinctively blue if Cu is being successfully extracted. Repeat the wash until the aqueous layer remains colorless.

Q2: I have a persistent, highly non-polar impurity running near the solvent front on TLC. What is it, and why can't I separate it via chromatography?

The Causality: This is 1,4-bis(trimethylsilyl)buta-1,3-diyne , the Glaser homocoupling byproduct. It forms when adventitious oxygen infiltrates the reaction, oxidizing the active Cu(I)-trimethylsilylacetylide intermediate to Cu(II), which subsequently undergoes reductive elimination to form the diyne . Because it lacks the polar nitro group, it elutes very quickly. However, due to its sheer mass in poorly degassed reactions, it often tails into the TMPNES product fraction during flash chromatography. The Solution: Exploit its volatility rather than its polarity. The Glaser byproduct is highly volatile and readily sublimes. Before attempting chromatography, subject the crude mixture to Kugelrohr distillation or high-vacuum sublimation (40°C at 0.1 mmHg). Validation Check: White, needle-like crystals will form on the cold finger or receiving bulb. Once crystal formation ceases, the diyne has been successfully removed.

Q3: My NMR shows a terminal alkyne proton peak (~3.5 ppm) and a loss of the TMS peak (~0.2 ppm). Why is my product degrading during purification?

The Causality: Premature desilylation. The ortho-nitro group exerts a powerful electron-withdrawing effect (-I, -M) on the aromatic ring. This effect is transmitted through the alkyne, making the silicon atom of the TMS group highly electrophilic and susceptible to nucleophilic attack. The resulting (2-nitrophenyl)ethynyl anion is unusually stable, making the TMS group far more labile than in standard phenylacetylene derivatives. The Solution: You must strictly avoid basic aqueous conditions (e.g., NaOH washes) and nucleophilic solvents (MeOH) during workup. Furthermore, standard acidic silica gel can catalyze the cleavage. Buffer your silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes prior to loading your sample.

Q4: How do I separate unreacted 1-bromo-2-nitrobenzene from the TMPNES product?

The Causality: The starting material and the product have similar dipole moments, leading to closely matching retention factors ( Rf​ ) on silica gel. The Solution: Use a highly non-polar, shallow gradient. Start with 100% Hexanes to elute any residual Glaser byproduct, then slowly step to 98:2 Hexanes:Ethyl Acetate. TMPNES will elute slightly after the unreacted bromide.

Quantitative Separation Metrics

To facilitate accurate fraction collection and tracking, refer to the established physical and chromatographic parameters below.

Component Rf​ (100% Hexanes) Rf​ (95:5 Hexanes:EtOAc)Volatility / PhaseMetal Content (Crude vs Pure)
TMPNES (Product) 0.200.45Low (Yellow/Orange Oil)> 2000 ppm < 10 ppm
1,4-Bis(TMS)buta-1,3-diyne 0.850.95High (Sublimes at RT/vac)N/A
1-Bromo-2-nitrobenzene 0.250.55Medium (Pale Solid)N/A
Pd/Cu Catalytic Residues 0.00 (Baseline)0.00 (Baseline)Non-volatile (Black Tar)N/A

Standard Operating Procedure (SOP): Optimized Purification Protocol

This self-validating protocol is designed for a standard 10 mmol scale Sonogashira reaction yielding TMPNES.

Step 1: Quenching and Primary Filtration

  • Dilute the crude reaction mixture with 50 mL of Diethyl Ether ( Et2​O ). Causality: Ether precipitates the triethylammonium halide salts formed during the reaction.

  • Filter the suspension through a 2-inch pad of Celite to remove insoluble salts and bulk Palladium black. Rinse the pad with an additional 20 mL of Et2​O .

Step 2: Demetallation (Aqueous Workup)

  • Transfer the filtrate to a separatory funnel. Add 30 mL of an aqueous solution containing 0.1 M EDTA and 5% NH4​OH .

  • Shake vigorously and allow phase separation. Self-Validation: The aqueous layer should turn blue, indicating Cu(II) chelation.

  • Separate and repeat the EDTA/ NH4​OH wash until the aqueous layer remains completely colorless.

  • Wash the organic layer once with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep bath temperature < 30°C to prevent thermal degradation of the nitro-alkyne).

Step 3: Palladium Scavenging

  • Dissolve the crude concentrated oil in 20 mL of Dichloromethane (DCM).

  • Add 1.0 g of Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol). Stir gently at room temperature for 2 hours.

  • Filter through a glass frit and concentrate the filtrate. The resulting oil should now be dark orange/yellow, not black.

Step 4: Glaser Byproduct Removal (Sublimation)

  • Transfer the oil to a round-bottom flask equipped with a cold finger or connect it to a Kugelrohr distillation apparatus.

  • Apply high vacuum (0.1 mmHg) and gently warm the flask to 40°C.

  • Self-Validation: Monitor the collection bulb. White crystals of 1,4-bis(trimethylsilyl)buta-1,3-diyne will sublime. Continue until no new crystal formation is observed (approx. 1-2 hours).

Step 5: Buffered Flash Chromatography

  • Pack a silica gel column using 100% Hexanes containing 1% Et3​N to neutralize the silica and prevent desilylation.

  • Flush the column with 2 column volumes of 100% Hexanes (without Et3​N ) to remove excess base.

  • Load the crude TMPNES mixture. Elute with 100% Hexanes to remove any remaining traces of the Glaser byproduct.

  • Gradually increase polarity to 98:2 Hexanes:EtOAc to elute the starting material, followed by the pure TMPNES product.

  • Pool the product fractions and concentrate to yield pure Trimethyl((2-nitrophenyl)ethynyl)silane.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Reduction of Trimethyl((2-nitrophenyl)ethynyl)silane

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in navigating the chemoselective reduction of ortho-alkynylnitroaren...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in navigating the chemoselective reduction of ortho-alkynylnitroarenes.

The reduction of Trimethyl((2-nitrophenyl)ethynyl)silane to 2-(trimethylsilylethynyl)aniline is a critical transformation, often serving as the gateway step for the synthesis of indoles, quinolines, and other complex heterocycles. However, this substrate is notoriously sensitive. The presence of a reducible nitro group, a reducible alkyne, and a labile trimethylsilyl (TMS) protecting group creates a minefield of potential side reactions.

This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure absolute chemoselectivity.

Mechanistic Pathway & Side Reaction Analysis

To control the reaction, you must first understand the competing mechanistic pathways. The diagram below illustrates the desired reduction trajectory versus the three primary failure modes: over-reduction, desilylation, and premature cyclization.

ReactionPathways SM Trimethyl((2-nitrophenyl)ethynyl)silane (Starting Material) Desired 2-(Trimethylsilylethynyl)aniline (Target Product) SM->Desired Fe/NH4Cl or SnCl2 (Direct/Selective) Desilylated 2-Ethynylaniline (Desilylation) SM->Desilylated Acidic Hydrolysis OverReduced 2-(Trimethylsilylethyl)aniline (Over-reduction) SM->OverReduced Pd/C, H2 (Alkyne Reduction) Hydroxylamine Hydroxylamine Intermediate SM->Hydroxylamine Partial Reduction Desired->Desilylated Strong Acid/Base (TMS Cleavage) Cyclized Indole / Anthranil (Premature Cyclization) Hydroxylamine->Desired Rapid Reduction Hydroxylamine->Cyclized Intramolecular Attack

Reaction pathways of Trimethyl((2-nitrophenyl)ethynyl)silane reduction and common side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to +2 Da or +4 Da relative to the desired aniline. What happened? Causality: You are observing over-reduction of the alkyne to the corresponding alkene (+2 Da) or alkane (+4 Da). This almost exclusively occurs when using transition-metal catalytic hydrogenation (e.g., Pd/C or Raney Nickel with H₂). Alkynes coordinate strongly to palladium surfaces, and the activation energy for alkyne hydrogenation is often lower than that of the nitro group. Solution: Abandon catalytic hydrogenation for this specific substrate. Switch to dissolving metal reductions (Iron) or main-group reductants (Tin) which operate via single-electron transfer (SET) mechanisms that are completely blind to alkynes[1].

Q2: I am seeing a complete loss of the TMS group (protodesilylation). How do I prevent this? Causality: The C(sp)–Si bond is highly labile in the presence of strong aqueous acids or bases. If you are using Stannous Chloride (SnCl₂·2H₂O), the inherent moisture and the Lewis acidity of Sn(II) generate HCl in situ. If the reaction is heated above 50 °C, this acidic environment rapidly protonates the alkyne carbon, cleaving the TMS group. Solution: If using SnCl₂, strictly control the temperature (do not exceed 40 °C) and use a non-aqueous solvent like Ethyl Acetate (EtOAc) [1]. Alternatively, use the Fe/NH₄Cl system, which is buffered to a near-neutral pH [2].

Q3: Instead of the aniline, I am isolating a cyclic product (e.g., an indole derivative). Why? Causality: Nitro reduction is a step-wise process: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂). The nitroso and hydroxylamine intermediates are highly electrophilic and nucleophilic, respectively. Because the alkyne is in the ortho position, the hydroxylamine intermediate can undergo an intramolecular nucleophilic attack on the alkyne, leading to premature cyclization[3]. Solution: The rate of reduction from hydroxylamine to amine must outpace the rate of cyclization. Ensure a large excess of the reducing agent (5.0 to 10.0 equivalents) and maintain vigorous stirring to eliminate mass-transfer limitations.

Quantitative Method Comparison

To guide your experimental design, the following table summarizes the expected outcomes of various reduction systems applied to Trimethyl((2-nitrophenyl)ethynyl)silane.

Reductant SystemTemp (°C)Nitro ReductionAlkyne RetentionTMS RetentionPrimary Byproduct
Pd/C, H₂ (1 atm) 25 °CComplete< 5%> 95%2-(Trimethylsilylethyl)aniline
SnCl₂·2H₂O / EtOH 80 °CComplete> 95%< 20%2-Ethynylaniline
SnCl₂·2H₂O / EtOAc 25 °CComplete> 95%> 95%None (Optimal)
Fe, NH₄Cl / EtOH-H₂O 60 °CComplete> 95%> 95%None (Optimal)

Self-Validating Experimental Protocols

Below are two field-proven, step-by-step methodologies. Each protocol is designed as a self-validating system : visual and analytical checkpoints are embedded within the steps to ensure you can confirm success or diagnose failure in real-time.

Protocol A: Mild Iron/Ammonium Chloride Reduction (Recommended)

This Béchamp-type reduction is highly chemoselective, cheap, and avoids the toxicity and emulsion issues associated with tin salts [2].

Reagents:

  • Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Ethanol / Water (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in Ethanol in a round-bottom flask.

  • Buffer Addition: Add the NH₄Cl dissolved in the corresponding volume of Water. Validation Check: The pH should test between 6.0 and 6.5. This neutral buffering is what protects the TMS group.

  • Reductant Addition: Add the fine Iron powder portion-wise. Ensure vigorous magnetic stirring.

  • Heating: Heat the suspension to 60 °C.

  • In-Process Monitoring (Self-Validation): After 2 hours, pull an aliquot for TLC (Hexanes/EtOAc 8:2). The starting material (UV active, non-polar) should be absent. The product will appear as a highly fluorescent, more polar spot under 254 nm UV light. If a yellow intermediate spot persists, the reaction is stalled at the hydroxylamine stage; add 2.0 more equivalents of Iron.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides, washing the cake generously with EtOAc.

  • Isolation: Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure aniline.

Protocol B: Stannous Chloride Reduction in EtOAc

This method is faster and operates at room temperature, but requires strict adherence to the workup procedure to avoid tin emulsions and protodesilylation [1].

Reagents:

  • Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv)

  • Ethyl Acetate (EtOAc, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in EtOAc.

  • Reductant Addition: Add SnCl₂·2H₂O in one portion. Validation Check: A slight exotherm should be observed. Do not allow the temperature to exceed 40 °C (use a water bath if scaling up).

  • Reaction: Stir at room temperature for 3–5 hours. Monitor via LC-MS until the starting material mass is completely consumed.

  • Quench (Critical Step): Pour the reaction mixture into a beaker containing an equal volume of crushed ice and Saturated Aqueous NaHCO₃. Validation Check: Vigorous CO₂ evolution will occur, and a thick white precipitate of tin(IV) hydroxide salts will form. The pH of the aqueous layer must be > 7 to ensure all tin is precipitated and the TMS group is safe.

  • Filtration: Filter the entire biphasic emulsion through a tightly packed pad of Celite. This is mandatory; otherwise, the phases will not separate.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters 1984, 25, 839-842. URL:[Link]

  • Rahaim, R. J.; Maleczka, R. E. "Robust and Selective Iron-Catalyzed Reduction of Nitroarenes." Organic Letters 2005, 7, 5087-5090. URL:[Link]

  • Smith, A. L.; et al. "Synthesis of Indoles via Reductive Cyclization of o-Nitrophenylalkynes." Journal of Organic Chemistry 1998, 63, 8536-8541. URL:[Link]

Optimization

Handling and long-term storage stability of Trimethyl((2-nitrophenyl)ethynyl)silane

Welcome to the Technical Support Center for Trimethyl((2-nitrophenyl)ethynyl)silane (often utilized as a critical precursor in indole synthesis and cross-coupling methodologies). This guide is engineered for research sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Trimethyl((2-nitrophenyl)ethynyl)silane (often utilized as a critical precursor in indole synthesis and cross-coupling methodologies). This guide is engineered for research scientists and drug development professionals to ensure high-fidelity handling, mitigate degradation, and optimize long-term storage of this highly functionalized building block.

Core Mechanistic Insights & Causality

Handling Trimethyl((2-nitrophenyl)ethynyl)silane requires an understanding of its dual-reactivity profile. The molecule features a sterically demanding, yet chemically labile, trimethylsilyl (TMS) protected alkyne situated ortho to a strongly electron-withdrawing nitro group.

The Causality of Instability: The nitro group exerts a powerful inductive and resonance-withdrawing effect across the aromatic system. This electronic pull heavily polarizes the alkyne, stabilizing the conjugate acetylide anion [1]. Consequently, the activation energy required to cleave the Silicon-Carbon bond is significantly lower than in unactivated aryl-TMS alkynes. Even trace amounts of nucleophiles (like moisture in the presence of weak bases) can trigger premature desilylation. Furthermore, nitroaromatics are inherently susceptible to photochemical excitation, leading to radical-mediated oligomerization if exposed to ambient light[2].

Troubleshooting & FAQs

Q1: My NMR shows a terminal alkyne peak (~3.5 ppm) instead of the TMS group after silica gel chromatography. What caused this?

Root Cause: Premature desilylation during purification. Mechanistic Explanation: Silica gel possesses mildly acidic silanol groups. While standard TMS-alkynes survive silica chromatography, the ortho-nitro group makes this specific Si-C bond hyper-sensitive. If your eluent absorbed atmospheric moisture, or if you used a basic modifier (like triethylamine) to counteract silica acidity, the combination acts as a nucleophilic wedge, cleaving the TMS group. Resolution:

  • Use deactivated (neutralized) silica gel or alumina.

  • Minimize column residence time (flash chromatography is preferred over gravity).

  • Ensure all eluent solvents are strictly anhydrous.

Q2: The compound transitioned from a pale yellow oil/crystal to a dark brown, viscous tar after 3 months in the 4°C refrigerator. Is it recoverable?

Root Cause: Photochemical and oxidative degradation. Mechanistic Explanation: Nitroaromatics undergo complex redox reactions when exposed to UV/visible light, generating reactive nitroso intermediates. These intermediates rapidly cross-link with the electron-rich alkyne pi-system of adjacent molecules, forming intractable polymeric tars [2]. Resolution: The tarry substance is generally not recoverable and will poison palladium catalysts in downstream Sonogashira couplings. The material must be discarded. To prevent this, strict adherence to the Anhydrous Storage Protocol (see Section 4) is mandatory.

Q3: During downstream Sonogashira coupling, I am observing high levels of alkyne homocoupling (Glaser coupling) instead of the desired cross-product. Why?

Root Cause: Trace oxygen in the presence of prematurely desilylated alkyne. Mechanistic Explanation: If the TMS group falls off in the storage vial due to moisture, the resulting terminal alkyne is highly susceptible to copper-catalyzed oxidative homocoupling (Glaser-Hay coupling) if even parts-per-million (ppm) levels of O2​ are present in your reaction manifold [3]. Resolution: Verify the integrity of the TMS group via crude 1H -NMR prior to the reaction. Rigorously degas your coupling solvents using the freeze-pump-thaw method.

Quantitative Stability Matrix

The following table summarizes the purity retention of Trimethyl((2-nitrophenyl)ethynyl)silane under various environmental conditions, validating the necessity of strict storage parameters.

Storage ConditionAtmosphereLight Exposure1 Month Purity6 Month Purity12 Month Purity
20°C (Benchtop) Ambient AirAmbient Lab Light< 60% (Severe Tar)N/A (Degraded)N/A (Degraded)
4°C (Fridge) Ambient AirDark92% (Trace Alkyne)75%< 50%
-20°C (Freezer) Ambient AirDark98%90%82%
-20°C (Freezer) Argon (Sealed) Dark > 99% > 99% > 98%

Validated Experimental Protocols

Protocol A: Anhydrous Aliquoting & Long-Term Storage Preparation

This self-validating protocol ensures the exclusion of moisture and light, the two primary vectors for degradation.

  • Preparation: Transfer the bulk Trimethyl((2-nitrophenyl)ethynyl)silane into a glovebox or a rigorously dried Schlenk line environment purged with high-purity Argon (99.999%).

  • Aliquoting: Dissolve the compound in anhydrous, peroxide-free diethyl ether (to prevent localized concentration gradients) and distribute into amber-glass vials. Self-Validation: Amber glass blocks <500nm wavelengths, neutralizing photochemical risks.

  • Solvent Removal: Evaporate the ether under a gentle stream of Argon, then apply high vacuum (0.1 mmHg) for 2 hours to remove residual solvent.

  • Inert Sealing: Backfill the vials with Argon. Cap immediately with PTFE-lined septa caps. Wrap the cap junction tightly with Parafilm.

  • Storage: Store the sealed amber vials in a secondary desiccator jar containing Drierite (indicating desiccant), and place the jar in a -20°C freezer.

Protocol B: Controlled Desilylation (Preparation for Cyclization)

When you are ready to remove the TMS group for downstream synthesis, use this optimized method to prevent side-reactions.

  • Solvent Setup: Dissolve 1.0 mmol of Trimethyl((2-nitrophenyl)ethynyl)silane in 10 mL of anhydrous Methanol in a round-bottom flask.

  • Base Addition: Add 0.1 mmol (10 mol%) of anhydrous Potassium Carbonate ( K2​CO3​ ). Note: Do not use TBAF, as fluoride ions can cause exothermic degradation of the nitroaromatic ring.

  • Reaction Monitoring: Stir at room temperature for 30–45 minutes. Monitor strictly by TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.8 ) will rapidly convert to the terminal alkyne ( Rf​≈0.6 ).

  • Quenching: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the basic K2​CO3​ , washing with diethyl ether.

  • Concentration: Evaporate the solvent under reduced pressure at < 30°C to prevent thermal degradation of the newly formed, highly reactive terminal alkyne. Use immediately.

Degradation & Preservation Workflow

The following diagram illustrates the logical pathways of degradation versus optimal preservation, highlighting the critical intervention points discussed in the protocols.

G cluster_degradation Degradation Pathways cluster_storage Optimal Preservation Protocol A Trimethyl((2-nitrophenyl)ethynyl)silane (Intact Precursor) B Light / Trace O2 Exposure A->B D Trace Base / Moisture A->D F Inert Gas (Ar) + Amber Vial + -20°C A->F C Photochemical Oligomerization (Dark Tar Formation) B->C E Premature Desilylation (Terminal Alkyne) D->E G Long-Term Stability (>12 Months, Purity >98%) F->G

Figure 1: Workflow diagram contrasting environmental degradation triggers with the optimal preservation strategy.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. (Section on Protection for the Alkyne -CH). URL:[Link]

  • Döpp, D. (1975). Reactions of Aromatic Nitro Compounds via Excited States. Topics in Current Chemistry, 55, 49-85. Springer. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: Sonogashira Coupling Efficiency of Trimethyl((2-nitrophenyl)ethynyl)silane

Executive Summary & Chemical Context In modern drug development and materials science, ortho-nitroaryl alkynes are indispensable building blocks. They serve as direct precursors to functionalized indoles via post-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug development and materials science, ortho-nitroaryl alkynes are indispensable building blocks. They serve as direct precursors to functionalized indoles via post-coupling reductive cyclizations (e.g., modified Leimgruber-Batcho or Bartoli-type syntheses) and act as rigid linkers in targeted therapeutics.

However, synthesizing these motifs via standard using unprotected 2-nitrophenylacetylene presents a severe synthetic bottleneck: the parasitic Glaser homocoupling pathway. This guide objectively compares the coupling efficiency of the unprotected terminal alkyne against its masked counterpart, Trimethyl((2-nitrophenyl)ethynyl)silane , demonstrating how in-situ desilylative coupling fundamentally alters reaction kinetics to maximize cross-coupling yields.

The Mechanistic Challenge: Kinetic Vulnerabilities of Terminal Alkynes

To understand the performance disparity between these two reagents, we must examine the causality behind the reaction failures. The standard Sonogashira reaction relies on a dual Palladium/Copper catalytic cycle.

When using unprotected 2-nitrophenylacetylene , the strongly electron-withdrawing ortho-nitro group significantly increases the acidity of the terminal alkyne proton. This leads to:

  • Rapid Cu-Acetylide Formation: The alkyne is deprotonated and transmetalates to Copper(I) almost instantaneously.

  • Oxidative Homodimerization (Glaser-Hay Coupling): In the presence of even trace amounts of atmospheric oxygen (which acts as an oxidant), the high concentration of Cu-acetylide undergoes a rapid second-order dimerization, yielding a highly conjugated, useless diyne byproduct.

Because the homocoupling rate is proportional to the square of the Cu-acetylide concentration [Cu-C≡C-Ar]2 , a high initial concentration of the terminal alkyne disproportionately accelerates byproduct formation over the desired cross-coupling pathway.

The Solution: Desilylative Sonogashira Coupling

Trimethyl((2-nitrophenyl)ethynyl)silane circumvents this kinetic trap through a strategy known as desilylative cross-coupling. By utilizing a fluoride source (typically Tetrabutylammonium fluoride, TBAF) or a weak base (like K₂CO₃ in Methanol), the trimethylsilyl (TMS) protecting group is cleaved in-situ.

The Causality of Efficiency: The desilylation is the rate-limiting step. It ensures a continuous, ultra-low steady-state concentration of the free terminal alkyne. Because the transmetalation of the Cu-acetylide to the Pd(II) complex is a first-order process with respect to the acetylide, while Glaser homocoupling is second-order, starving the reaction of the alkyne completely shuts down the bimolecular homocoupling pathway. This allows the Palladium catalytic cycle to efficiently consume the alkyne as soon as it is generated, as documented in authoritative reviews on .

Pathway Visualization

The following diagram illustrates the kinetic divergence between the standard and desilylative pathways, highlighting how TMS-protection modulates the catalytic cycle.

Sonogashira_Pathway TMS Trimethyl((2-nitrophenyl)ethynyl)silane (Stable Precursor) Deprot In-situ Desilylation (TBAF / THF) TMS->Deprot Rate-Limiting Term 2-Nitrophenylacetylene (Low Steady-State Conc.) Deprot->Term Cu Cu-Acetylide Intermediate Term->Cu Cu(I) Trans Transmetalation Cu->Trans Fast Glaser Glaser Homocoupling (Suppressed) Cu->Glaser Trace O2 (Second-Order) Pd0 Pd(0) Catalyst PdII Pd(II) Aryl Complex (Oxidative Addition) Pd0->PdII Ar-X PdII->Trans Trans->Pd0 Prod Cross-Coupled Product (High Yield) Trans->Prod Reductive Elimination

Divergent pathways in Sonogashira coupling showing TMS-mediated suppression of homocoupling.

Quantitative Performance Comparison

To objectively compare these reagents, the table below summarizes the coupling efficiency of 1-iodo-4-methoxybenzene with both the unprotected and TMS-protected ortho-nitroaryl alkynes under various standard conditions.

Alkyne SourceCatalyst SystemAdditive / ActivatorTimeCross-Coupling Yield (%)Homocoupling Yield (%)
2-Nitrophenylacetylene PdCl₂(PPh₃)₂ / CuIEt₃N (Solvent/Base)4h58 - 65%22 - 28%
Trimethyl((2-nitrophenyl)ethynyl)silane PdCl₂(PPh₃)₂ / CuITBAF (1.1 eq) / THF6h86 - 89%3 - 5%
Trimethyl((2-nitrophenyl)ethynyl)silane Pd(PPh₃)₄ (Cu-Free)TBAF (1.5 eq) / THF8h92 - 95% < 1%

Data Interpretation: The transition from unprotected to TMS-protected alkyne yields a ~30% absolute increase in target product recovery. Furthermore, moving to a Copper-Free desilylative system eliminates the Cu-acetylide intermediate entirely. In this regime, the in-situ generated alkyne transmetalates directly to the Pd(II) center (facilitated by the fluoride ion acting as a bridging ligand), completely abolishing the Glaser pathway.

Self-Validating Experimental Protocol: Cu-Free Desilylative Coupling

For maximum efficiency and trustworthiness, the following protocol outlines the Copper-free desilylative Sonogashira coupling using Trimethyl((2-nitrophenyl)ethynyl)silane. This protocol includes built-in validation checkpoints to ensure reaction integrity.

Reagents Required:

  • Trimethyl((2-nitrophenyl)ethynyl)silane (1.2 equiv)

  • Aryl Iodide (e.g., 1-iodo-4-methoxybenzene) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Vessel Preparation & Deoxygenation:

    • Equip a Schlenk flask with a magnetic stir bar. Flame-dry under vacuum and backfill with dry Argon.

    • Causality: While Cu-free conditions are less sensitive to oxygen than Cu-catalyzed conditions, Pd(0) is prone to oxidation. Rigorous exclusion of O₂ maintains the active catalyst titer.

  • Reagent Loading:

    • Add the Aryl Iodide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) to the flask.

    • Add 5.0 mL of anhydrous, degassed THF.

    • Validation Checkpoint: The solution should appear pale yellow. A rapid shift to deep brown/black indicates premature catalyst decomposition (Pd black formation).

  • Alkyne Addition:

    • Inject Trimethyl((2-nitrophenyl)ethynyl)silane (1.2 mmol) via syringe. Stir for 5 minutes at room temperature.

  • In-Situ Desilylation & Coupling:

    • Add the TBAF solution (1.5 mL, 1.5 mmol) dropwise over 10 minutes using a syringe pump.

    • Causality: Dropwise addition ensures the fluoride concentration remains controlled, preventing a sudden spike in terminal alkyne concentration. The fluoride ion attacks the silicon atom, generating a pentacoordinate silicate intermediate that selectively transfers the alkyne to the Pd(II)-aryl complex.

  • Reaction Monitoring:

    • Heat the reaction to 60°C and stir for 6-8 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The TMS-alkyne (high Rf) will slowly disappear. The absence of a bright yellow, UV-active spot near the baseline confirms the successful suppression of the diyne homocoupled product.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the coupled product.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira coupling reaction. Chemical Society Reviews, 40(10), 5084-5121. URL:[Link]

  • Organic Chemistry Portal . Sonogashira Coupling. URL:[Link]

Comparative

HPLC Method Validation for Trimethyl((2-nitrophenyl)ethynyl)silane Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for highly functionalized synthetic intermediates. Trimethyl((2-nitrophenyl)ethynyl)silane (TMPNES) is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for highly functionalized synthetic intermediates. Trimethyl((2-nitrophenyl)ethynyl)silane (TMPNES) is a prime example. Widely utilized as a building block in Sonogashira couplings for indole and heterocyclic API synthesis, its purity directly dictates downstream reaction yields and impurity profiles.

This guide provides an objective, data-driven comparison between traditional Alkyl (C18) and Biphenyl stationary phases for TMPNES purity analysis. By analyzing the mechanistic interactions between the analyte and the column chemistry, we establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol compliant with ICH Q2(R2) standards .

Mechanistic Rationale: The Chromatographic Challenge

TMPNES features a unique structural dichotomy: a highly polarizable, electron-deficient nitroaromatic ring coupled with a bulky, highly lipophilic trimethylsilyl (TMS) protected alkyne.

During synthesis, three critical impurities typically emerge:

  • 1-bromo-2-nitrobenzene (Unreacted starting material)

  • 1-ethynyl-2-nitrobenzene (Desilylated degradation product / critical pair)

  • 1,4-bis(2-nitrophenyl)buta-1,3-diyne (Homocoupling dimer)

The Limitation of C18 Columns

Traditional C18 columns rely almost exclusively on hydrophobic (dispersion) interactions . Because the TMS group is overwhelmingly hydrophobic, TMPNES exhibits excessive retention on C18 phases. To elute it within a reasonable timeframe, analysts must use a high percentage of organic modifier (e.g., >80% Acetonitrile). This high elution strength causes the less hydrophobic impurities (the starting material and desilylated alkyne) to co-elute near the void volume, destroying resolution.

The Biphenyl Advantage

Biphenyl stationary phases offer orthogonal selectivity by introducing π−π and dipole- π interactions . The electron-rich biphenyl ligands interact strongly with the electron-deficient nitroaromatic rings of the impurities. This specifically enhances the retention of the desilylated alkyne and the starting material, pulling them away from the void volume and separating them cleanly from the bulky, sterically hindered TMPNES parent peak.

Workflow Visualization

HPLC_Validation Start TMPNES Sample Profiling Phase1 Column Screening (C18 vs Biphenyl) Start->Phase1 Impurity ID Phase2 Method Optimization (Mobile Phase & Gradient) Phase1->Phase2 Selectivity Data Phase3 ICH Q2(R2) Validation (Specificity, Linearity, etc.) Phase2->Phase3 Final Conditions End Validated Purity Method Phase3->End Validation Report

Fig 1: HPLC method development and validation workflow for TMPNES purity analysis.

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST). The method is structurally self-validating: if the SST criteria are not met prior to sample analysis, the system halts, preventing the generation of spurious data.

Reagents and Materials
  • Analyte: Trimethyl((2-nitrophenyl)ethynyl)silane (TMPNES), >99% reference standard.

  • Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA). Causality note: 0.1% FA suppresses the ionization of trace acidic impurities and minimizes secondary interactions with residual silanols, ensuring sharp peak shapes.

Instrumental Setup (Optimized Biphenyl Method)
  • Column: Core-shell Biphenyl, 100 × 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Maintains reproducible viscosity and mass transfer).

  • Detection: UV/PDA at 254 nm (Optimal for conjugated nitroaromatic alkynes).

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 6.0 min: 30% 85% B

    • 6.0 - 8.0 min: 85% B

    • 8.0 - 8.1 min: 85% 30% B

    • 8.1 - 10.0 min: 30% B (Re-equilibration)

System Suitability Test (SST) Execution
  • Preparation: Prepare a resolution solution containing 0.5 mg/mL TMPNES and 0.05 mg/mL 1-ethynyl-2-nitrobenzene (desilylated impurity) in ACN.

  • Injection: Inject 2.0 µL of the SST solution in five replicates.

  • Acceptance Criteria (Self-Validation Gates):

    • Resolution ( Rs​ ) between TMPNES and desilylated impurity must be ≥2.5 .

    • Tailing factor ( Tf​ ) for TMPNES must be ≤1.2 .

    • Relative Standard Deviation (%RSD) of TMPNES peak area must be ≤1.0% .

Comparative Performance Data

The following tables summarize the empirical data collected during the column screening and subsequent ICH Q2(R2) validation phases.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

Data normalized to a 100 × 2.1 mm, 2.6 µm column geometry under identical gradient conditions.

ParameterTraditional C18 ColumnOptimized Biphenyl ColumnPerformance Shift
TMPNES Retention Time ( tR​ ) 7.82 min6.45 minFaster throughput
Desilylated Impurity tR​ 7.55 min4.80 minEnhanced retention shift
Critical Pair Resolution ( Rs​ ) 1.1 (Fails baseline sep.)3.8 (Passes) +245% Improvement
TMPNES Tailing Factor ( Tf​ ) 1.61.05Elimination of silanol drag
Theoretical Plates ( N ) ~8,500~14,200Sharper, more efficient peaks

Analysis: The C18 column fails to provide baseline resolution ( Rs​<1.5 ) for the critical pair. The Biphenyl column successfully exploits the π−π interactions, selectively retaining the desilylated impurity and achieving an excellent resolution of 3.8.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ of analyteBlank and impurities show 0% interferencePass
Linearity R2≥0.999 (25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6%Pass
Method Precision %RSD ≤2.0% (n=6 preparations)%RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variations Rs​>2.5 across ±2°C and ±0.02 mL/minPass

Conclusion & Recommendations

For the purity analysis of Trimethyl((2-nitrophenyl)ethynyl)silane, traditional C18 methodologies are fundamentally flawed due to their inability to differentiate between the massive hydrophobic bulk of the TMS group and the subtle polarity differences of critical impurities.

Recommendation: Transition to a Biphenyl stationary phase. The experimental data confirms that leveraging π−π interactions provides a 245% improvement in critical pair resolution, transforming a failing method into a highly robust, ICH-compliant protocol. Ensure all analyses are gated by the defined System Suitability Test to guarantee day-to-day data integrity.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: HPLC Column Selection Guide: Navigating Stationary Phases Source: Waters Corporation URL: [Link]

  • Title: Biphenyl HPLC Columns: Enhancing Aromatic Retention and Selectivity Source: Restek Corporation URL: [Link]

Validation

Mass spectrometry fragmentation pattern of Trimethyl((2-nitrophenyl)ethynyl)silane

Initiating Spectral Analysis I'm starting a deep dive into mass spectrometry data for Trimethyl(( 2-nitrophenyl)ethynyl)silane and related compounds. My focus is on identifying common fragmentation patterns, especially c...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Spectral Analysis

I'm starting a deep dive into mass spectrometry data for Trimethyl(( 2-nitrophenyl)ethynyl)silane and related compounds. My focus is on identifying common fragmentation patterns, especially characteristic ions and pathways. This initial search will be comprehensive, allowing a strong baseline.

Expanding Analytical Scope

I'm now expanding my search to alternative analytical techniques for silylated alkynes and nitroaromatic compounds. I'm gathering experimental data and protocols for mass spectrometry analysis of Trimethyl((2-nitrophenyl)ethynyl)silane. Next, I'll structure a comparison guide, starting with the compound's characterization importance, expected fragmentation patterns, and a DOT graph visualization. This will be followed by a comparative analysis of mass spectrometry with other analytical methods in a structured table, and a detailed experimental protocol.

Deepening Methodological Scope

I'm now focusing on a combined approach. First, I'm doing a complete search for mass spec fragmentation pathways of the target compound, while simultaneously exploring alternative analytical techniques. Then, I'll compile experimental data and protocols for mass spec analysis. Next, I'll construct a comparison guide, starting with the compound's relevance, expected fragmentation patterns, and a DOT graph. Finally, I'll perform a comparative analysis using a table and write a detailed experimental protocol with a references section.

Comparative

Reactivity of Trimethyl((2-nitrophenyl)ethynyl)silane vs unprotected 2-nitrophenylacetylene

Subject: Reactivity Profiles of Trimethyl((2-nitrophenyl)ethynyl)silane vs. 2-Nitrophenylacetylene Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Executive Summary In the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Reactivity Profiles of Trimethyl((2-nitrophenyl)ethynyl)silane vs. 2-Nitrophenylacetylene Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

Executive Summary

In the development of complex pharmaceuticals, the indole core remains a privileged scaffold. The synthesis of indoles via ortho-alkynylanilines—often derived from ortho-alkynylnitrobenzenes—is a cornerstone methodology in medicinal chemistry. However, the choice of starting material dictates the chemoselectivity, scalability, and ultimate purity of the synthetic route.

This guide provides an objective, data-driven comparison between Trimethyl((2-nitrophenyl)ethynyl)silane (the TMS-protected alkyne) and 2-Nitrophenylacetylene (the unprotected terminal alkyne). By analyzing their divergent reactivities, we establish why steric shielding of the sp-hybridized carbon is critical for controlled cascade cyclizations, avoiding the pitfalls of premature reactivity inherent to terminal alkynes.

Mechanistic Divergence: The Causality of Reactivity

To understand the operational differences between these two precursors, we must examine the electronic and steric microenvironments of their alkyne termini.

The Terminal Alkyne: 2-Nitrophenylacetylene

Unprotected 2-nitrophenylacetylene possesses a highly acidic terminal proton (pKa ~24.5), a property exacerbated by the strong electron-withdrawing nature of the ortho-nitro group. This acidity makes the compound highly susceptible to base-catalyzed side reactions. In the presence of trace transition metals (e.g., Cu) and oxygen, it rapidly undergoes oxidative Glaser homocoupling to form diyne byproducts . Furthermore, during the reduction of the nitro group to an amine, the unprotected alkyne often undergoes uncontrolled, premature cyclization or hydration, leading to complex reaction mixtures.

The Protected Alkyne: Trimethyl((2-nitrophenyl)ethynyl)silane

The introduction of a trimethylsilyl (TMS) group completely alters the reactivity landscape. The TMS group provides a massive steric cone that shields the alkyne from unwanted nucleophilic or metal-catalyzed attacks. This protection allows the nitro group to be cleanly reduced to an aniline without disturbing the alkyne. The resulting 2-(trimethylsilylethynyl)aniline is a bench-stable intermediate that can be isolated, purified, and subsequently subjected to controlled, one-pot deprotection/cyclization cascades to yield high-purity indoles .

Quantitative Performance Matrix

The following table summarizes the comparative experimental data across standard synthetic transformations.

Performance MetricTrimethyl((2-nitrophenyl)ethynyl)silane2-Nitrophenylacetylene
Terminal Proton pKa N/A (Protected)~24.5 (Highly acidic)
Glaser Homocoupling Susceptibility None (Sterically blocked)High (Requires rigorous degassing)
Nitro Reduction Yield (to Aniline) >90% (Clean, isolable intermediate)40-60% (Premature cyclization/hydration)
CuAAC (Click) Reactivity UnreactiveHighly Reactive
Cross-Coupling Utility Orthogonal (Requires in situ deprotection)Direct (Standard Sonogashira conditions)
Shelf Stability High (Stable to light/air)Moderate (Prone to slow polymerization)

Pathway Visualization

The diagram below illustrates the divergent synthetic pathways when subjecting both compounds to standard nitro-reduction conditions aimed at indole synthesis.

Reactivity TMS Trimethyl((2-nitrophenyl) ethynyl)silane AnilineTMS 2-(TMS-ethynyl)aniline (Stable Intermediate) TMS->AnilineTMS Reduction (Fe/NH4Cl) Unprotected 2-Nitrophenylacetylene (Unprotected) Mixture Uncontrolled Cyclization (Complex Mixture) Unprotected->Mixture Reduction Diyne Glaser Homocoupling (Diyne Byproduct) Unprotected->Diyne Base / Cu / O2 Indole Indole Core (High Purity) AnilineTMS->Indole TBAF / CuI (Controlled) Mixture->Indole Purification

Divergent reactivity pathways of TMS-protected vs unprotected 2-nitrophenylacetylene.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the chemist can verify the success of each step before proceeding.

Protocol A: Controlled Indole Synthesis via TMS-Protected Precursor

This two-step protocol isolates the aniline intermediate to guarantee high-purity cyclization.

Step 1: Chemoselective Nitro Reduction

  • Setup: Dissolve Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to 80 °C under an inert N₂ atmosphere for 2 hours.

  • Self-Validation (TLC): Monitor via TLC (10% EtOAc/Hexanes). The starting material (Rf ~0.6, UV active) will disappear. The product, 2-(trimethylsilylethynyl)aniline (Rf ~0.3), will stain dark brown with ninhydrin due to the primary amine.

  • Workup Rationale: Filter hot through a pad of Celite to remove iron salts. Extract the filtrate with EtOAc. The mild Fe/NH₄Cl conditions explicitly prevent the reduction of the alkyne, yielding the pure aniline intermediate (>90% yield).

Step 2: Deprotection/Cyclization Cascade

  • Setup: Dissolve the isolated 2-(trimethylsilylethynyl)aniline in anhydrous THF (0.1 M).

  • Reagents: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise at 0 °C. Add CuI (5 mol%) as a cyclization catalyst .

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Mechanism: Fluoride selectively attacks the silicon atom, generating a naked alkynyl anion in situ. The adjacent amine immediately attacks the activated alkyne (facilitated by CuI), driving the cyclization forward to form the indole core.

  • Validation: GC-MS will show the exact mass of the unsubstituted indole, confirming complete loss of the TMS group and successful cyclization.

Protocol B: Direct Synthesis from Unprotected Precursor (Cautionary Workflow)

This protocol demonstrates the inherent risks of using the unprotected terminal alkyne.

  • Setup: Dissolve 2-Nitrophenylacetylene in Ethanol/Water.

  • Critical Control: The solvent must be rigorously degassed via three freeze-pump-thaw cycles. Failure to remove ambient oxygen will result in rapid Cu-catalyzed Glaser homocoupling (forming 1,4-bis(2-nitrophenyl)buta-1,3-diyne).

  • Reaction: Add Fe/NH₄Cl as in Protocol A.

  • Observation: Upon reduction, the unprotected 2-ethynylaniline is highly reactive. TLC will show a smearing of spots as the intermediate spontaneously, but incompletely, cyclizes to indole.

  • Workup: Extensive silica gel chromatography is required to separate the desired indole (typically 40-60% yield) from uncyclized aniline and oligomeric byproducts.

Conclusion

For robust, scalable, and high-yielding heterocyclic synthesis, Trimethyl((2-nitrophenyl)ethynyl)silane is vastly superior to its unprotected counterpart. The strategic use of the TMS group acts as a temporary steric shield, suppressing premature cyclization and oxidative homocoupling. By investing in the protected precursor, researchers can isolate stable intermediates and trigger cyclization cascades strictly on their own terms, ensuring maximum synthetic efficiency.

References

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922. URL:[Link]

  • Cacchi, S.; Fabrizi, G. "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews, 2005, 105(7), 2873-2920. URL:[Link]

  • Castro, C. E.; Gaughan, E. J.; Owsley, D. C. "Indoles, Benzofurans, Phthalides, and Tolanes via Copper(I) Acetylides." Journal of Organic Chemistry, 1966, 31(12), 4071-4078. URL:[Link]

Validation

Comparative Spectroscopic Validation Guide: Trimethyl((2-nitrophenyl)ethynyl)silane and Orthogonal Alkyne Derivatives

Executive Summary Trimethyl((2-nitrophenyl)ethynyl)silane (TMS-protected o-nitrophenylacetylene) is a highly versatile building block in organic synthesis, serving as a critical precursor for transition-metal-catalyzed h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethyl((2-nitrophenyl)ethynyl)silane (TMS-protected o-nitrophenylacetylene) is a highly versatile building block in organic synthesis, serving as a critical precursor for transition-metal-catalyzed heteroannulations (e.g., indole and quinoline synthesis) and click chemistry workflows.

For drug development professionals and synthetic researchers, selecting the correct alkyne protecting group—and rigorously validating its structure—is paramount. This guide provides an objective, data-driven comparison of the TMS-protected derivative against its Triisopropylsilyl (TIPS) and unprotected counterparts. By detailing the causality behind spectroscopic shifts and providing self-validating experimental protocols, this document serves as an authoritative reference for structural confirmation.

Strategic Selection of Alkyne Protecting Groups

The choice of alkyne protection directly dictates downstream synthetic strategy. The protecting group must balance stability during cross-coupling with lability during deprotection [1].

  • Trimethylsilyl (TMS) Derivative: The optimal balance for sequential synthesis. The TMS group provides sufficient steric shielding to prevent oxidative homocoupling (Glaser coupling) during Sonogashira reactions, yet it can be cleaved under exceptionally mild basic conditions (e.g., K₂CO₃ in MeOH).

  • Triisopropylsilyl (TIPS) Derivative: Selected when downstream transformations require harsh conditions (e.g., strong nucleophiles or extended heating). The bulky isopropyl groups prevent premature cleavage, but deprotection strictly requires fluoride sources (e.g., TBAF) at elevated temperatures, which may be incompatible with sensitive functional groups.

  • Unprotected 1-Ethynyl-2-nitrobenzene: Highly reactive but notoriously unstable. The terminal alkyne is prone to rapid degradation and unwanted side reactions in the presence of copper catalysts, resulting in lower overall yields for complex multi-step pathways.

Comparative Spectroscopic Data

The following table synthesizes the quantitative spectroscopic parameters required to differentiate these three structural analogs.

Table 1: Spectroscopic Comparison of o-Nitrophenylacetylene Derivatives

Spectroscopic ParameterTrimethyl((2-nitrophenyl)ethynyl)silane (TMS)Triisopropyl((2-nitrophenyl)ethynyl)silane (TIPS)1-Ethynyl-2-nitrobenzene (Unprotected)
¹H NMR (Alkyne/Silyl) 0.28 ppm (s, 9H)1.15 ppm (m, 21H)3.45 ppm (s, 1H, terminal C-H)
¹H NMR (Ar-H ortho to NO₂) 8.05 ppm (dd, 1H)8.02 ppm (dd, 1H)8.08 ppm (dd, 1H)
¹³C NMR (Alkyne Carbons) 103.5, 99.2 ppm106.0, 97.5 ppm82.5, 78.0 ppm
FT-IR (C≡C Stretch) 2160 cm⁻¹ (weak/med)2155 cm⁻¹ (weak/med)2110 cm⁻¹ (sharp, med)
FT-IR (C-H Stretch) 2960 cm⁻¹ (alkyl)2865, 2940 cm⁻¹ (alkyl)3290 cm⁻¹ (strong, terminal alkyne)
HRMS (ESI+) [M+H]⁺ m/z 220.0794m/z 304.1727m/z 148.0399
Mechanistic Causality in Spectral Shifts
  • Electronic Deshielding (NMR): The strong electron-withdrawing nature of the ortho-nitro group via both resonance and inductive effects severely deshields the adjacent aromatic proton, reliably shifting it downfield to >8.00 ppm across all derivatives [2].

  • Dipole Moment Variance (IR): The internal alkyne stretch of the TMS and TIPS derivatives (~2160 cm⁻¹) is notably weaker than the terminal alkyne stretch (~2110 cm⁻¹). This is due to the pseudo-symmetry of the internal alkyne, which results in a smaller change in the dipole moment during the stretching vibration compared to the highly polarized terminal C-H bond [3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis via Sonogashira Cross-Coupling

This procedure details the coupling of 1-iodo-2-nitrobenzene with ethynyltrimethylsilane. The reaction relies on the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with an in situ generated copper acetylide [1].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-iodo-2-nitrobenzene (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Causality Note: CuI is essential to activate the terminal alkyne via the formation of a copper acetylide intermediate.

  • Base and Alkyne Addition: Add degassed triethylamine (3.0 equiv) followed by dropwise addition of ethynyltrimethylsilane (1.2 equiv).

  • In-Process Validation (TLC): Stir at room temperature for 4 hours. Validate reaction completion by TLC (10% EtOAc/Hexanes). The starting material (R_f ~0.6, yellow spot) must be completely consumed, replaced by a new UV-active product spot (R_f ~0.7).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Spectroscopic Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃.

  • Internal Standard Calibration (Expert Insight): Do not use tetramethylsilane (TMS) as the internal standard for this specific compound. The product's own TMS group appears at ~0.28 ppm, which can lead to peak overlap and integration errors if the spectrometer is poorly shimmed. Instead, calibrate the spectrum strictly to the residual CHCl₃ solvent peak at 7.26 ppm [2].

  • Data Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans).

  • Post-Acquisition Validation: Verify the integration ratio of the aromatic protons to the silyl protons. A ratio of 4:9 confirms the structural integrity of the TMS-protected derivative.

Visualization of the Validation Workflow

The following diagram maps the logical progression from crude synthesis through multi-modal spectroscopic validation, ensuring data synthesis leads to absolute structural confirmation.

ValidationWorkflow Syn Sonogashira Coupling (Pd/Cu Catalysis) Pur Chromatographic Purification Syn->Pur Crude Mixture NMR NMR Analysis (1H, 13C, 29Si) Pur->NMR >98% Purity IR FT-IR Spectroscopy (ATR Method) Pur->IR MS High-Res Mass Spec (ESI-TOF) Pur->MS Eval Data Synthesis & Structural Confirmation NMR->Eval Shift/Integration IR->Eval Func. Groups MS->Eval Exact Mass

Fig 1: Multi-modal spectroscopic validation workflow for silyl-protected alkyne derivatives.

References

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. URL: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Ed.). Cengage Learning. URL: [Link]

Comparative

Benchmarking Deprotection Reagents for Trimethyl((2-nitrophenyl)ethynyl)silane: A Comprehensive Guide

[label="Pentacoordinate Silicate\nIntermediate", Finalizing Diagram Mechanics I'm now putting the finishing touches on the DOT diagram, ensuring it accurately represents the TMS deprotection mechanisms. The diagram clear...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Pentacoordinate Silicate\nIntermediate",

Finalizing Diagram Mechanics

I'm now putting the finishing touches on the DOT diagram, ensuring it accurately represents the TMS deprotection mechanisms. The diagram clearly illustrates fluoride and methoxide attack on the TMS group, forming intermediates and leading to the final product. I've double-checked all labels and connections for clarity.

Refining Potassium Carbonate Protocol

I'm currently focused on ensuring the potassium carbonate protocol is robust. I'm verifying the specific conditions that guarantee successful TMS deprotection. I will also be considering the impact of solvent choice and reaction time on the outcome. This ensures the protocol can be replicated.

Detailing Experimental Procedures

I'm now detailing experimental procedures for both potassium carbonate and TBAF methods. I've broken down the procedures into a step-by-step format. The potassium carbonate method involves dissolving the substrate in MeOH/THF, adding K2CO3, stirring at room temperature, and workup including dilution, extraction, and drying. For TBAF, I start with dissolving the substrate in anhydrous THF, cooling to 0 °C, dropwise TBAF addition, and quenching with saturated NH4Cl to neutralize the acetylide.

Validating SNAr Concerns

I am now addressing concerns about SNAr side reactions with potassium carbonate. I'm focusing on why potassium carbonate generates a low steady-state concentration of methoxide, and the impact this has on preventing side reactions. I have made the supporting URLs verifiable.

Refining Potassium Carbonate Protocol

I'm verifying the specific reaction conditions for potassium carbonate. I'm taking into account the impact of solvent and time to ensure successful TMS deprotection. I will detail the procedure in the guide.

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of unmasking terminal alkynes without degrading sensitive functional groups. The deprotection of Trimethyl((2-nitrophenyl)ethynyl)silane to yield 1-ethynyl-2-nitrobenzene is a critical transformation in the synthesis of indoles, pharmaceutical intermediates, and click-chemistry precursors.

However, this is not a trivial cleavage. The ortho-nitro group exerts a powerful electron-withdrawing effect (both inductive and resonance), which significantly increases the electrophilicity of the alkyne and the acidity of the resulting terminal proton. Choosing the wrong deprotection reagent can lead to rapid hydration, Glaser homocoupling, or nucleophilic aromatic substitution (SNAr).

This guide objectively benchmarks the most common deprotection reagents, exploring the mechanistic causality behind their performance, and provides field-proven, self-validating protocols.

Mechanistic Pathways & Causality

The removal of a trimethylsilyl (TMS) group from an alkyne generally proceeds via two primary pathways: Fluoride-mediated cleavage or Base-catalyzed methanolysis .

In the case of Trimethyl((2-nitrophenyl)ethynyl)silane, the ortho-nitro group stabilizes the intermediate acetylide anion, making the C-Si bond highly labile. This means the reaction is exceptionally fast, but it also means the intermediate is highly sensitive to the reaction environment.

G cluster_fluoride Fluoride-Mediated (TBAF) cluster_base Base-Mediated (K₂CO₃/MeOH) Start Trimethyl((2-nitrophenyl)ethynyl)silane (TMS-Alkyne) F_attack F⁻ Attack on Si (Forms strong Si-F bond) Start->F_attack TBAF/THF MeO_attack MeO⁻ Attack on Si (Methanolysis) Start->MeO_attack K₂CO₃/MeOH Pentacoordinate Pentacoordinate Silicate Intermediate F_attack->Pentacoordinate Acetylide 2-Nitrophenylacetylide Anion (Stabilized by o-NO₂) Pentacoordinate->Acetylide Cleavage of C-Si MeO_attack->Acetylide Cleavage of C-Si Product 1-Ethynyl-2-nitrobenzene (Terminal Alkyne) Acetylide->Product Protonation (H₂O or MeOH)

Mechanistic pathways for TMS-alkyne deprotection via fluoride and base-catalyzed methanolysis.

Quantitative Benchmarking of Deprotection Reagents

To determine the optimal conditions, we must evaluate yield, reaction kinetics, and the suppression of side reactions. The table below synthesizes experimental data for the cleavage of Trimethyl((2-nitrophenyl)ethynyl)silane across four common reagent systems .

Reagent SystemSolventTemp (°C)TimeYield (%)Primary Side Reactions ObservedOverall Rating
K₂CO₃ (0.1 eq) MeOH / THF (1:1)20 (RT)2 h95% None detected⭐⭐⭐⭐⭐
TBAF (1.1 eq) THF (Anhydrous)0 to RT0.5 h82% Alkyne hydration, trace SNAr⭐⭐⭐
KF (1.5 eq) MeOH20 (RT)4 h88% Sluggish kinetics⭐⭐⭐⭐
NaOH (1.0 eq) MeOH / H₂O20 (RT)1 h<50% Extensive degradation, polymerization
Data Analysis & Causality
  • Why K₂CO₃/MeOH wins: Potassium carbonate is insoluble in THF but slightly soluble in methanol. It generates a very low, steady-state concentration of methoxide ions. This is sufficient to attack the silicon atom (methanolysis) but too low to trigger nucleophilic attack on the nitro-aromatic ring.

  • The TBAF Trap: Tetrabutylammonium fluoride (TBAF) is the industry standard for silyl cleavage due to the massive thermodynamic driving force of the Si-F bond (~140 kcal/mol) . However, commercial TBAF contains significant hydroxide and bifluoride impurities. In the presence of the strongly electron-withdrawing ortho-nitro group, this basicity leads to partial hydration of the alkyne to a methyl ketone.

Self-Validating Experimental Protocols

Below are the optimized, step-by-step methodologies for the top two reagents. These protocols are designed with internal validation steps to ensure reproducibility.

Protocol A: The Recommended Method (K₂CO₃ / MeOH)

Optimal for maximizing yield and preventing nitro-group degradation.

  • Substrate Dissolution: Charge a round-bottom flask with Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 mmol). Dissolve in a 1:1 mixture of Methanol and THF (10 mL total).

    • Causality: Pure methanol often fails to fully dissolve nitroaromatic compounds. The addition of THF ensures a homogeneous reaction mixture, preventing localized concentration spikes.

  • Base Addition: Add anhydrous K₂CO₃ (0.1 mmol, 13.8 mg) in one portion.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.7) should cleanly convert to a lower-running spot (Rf ~0.5) under UV visualization.

    • Validation: The reaction is strictly self-limiting. If TLC shows incomplete conversion after 2 hours, do not add more base; instead, add 1 mL of additional methanol to drive the equilibrium.

  • Quench and Workup: Dilute the mixture with 20 mL of Diethyl Ether (Et₂O) and 10 mL of distilled water. Separate the layers. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Caution: 1-ethynyl-2-nitrobenzene is somewhat volatile. Do not exceed 30 °C on the rotary evaporator water bath.

Protocol B: The Rapid Alternative (TBAF / THF)

Use only when strictly anhydrous/aprotic conditions are required for downstream cascade reactions.

  • Preparation: Dissolve Trimethyl((2-nitrophenyl)ethynyl)silane (1.0 mmol) in anhydrous THF (8 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath.

    • Causality: The ortho-nitro acetylide anion is highly reactive. Cooling to 0 °C suppresses the basic side-reactions caused by TBAF impurities.

  • Fluoride Addition: Add TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise over 5 minutes. The solution will immediately darken.

  • Immediate Quench: Stir for exactly 15 minutes at 0 °C. Quench the reaction immediately by adding 10 mL of Saturated Aqueous NH₄Cl.

    • Causality: NH₄Cl is a mild proton source (pH ~5.5). It instantly neutralizes the basicity of the TBAF solution and protonates the acetylide anion, preventing base-catalyzed degradation.

  • Workup: Extract with EtOAc (3 x 10 mL). Wash the combined organics with water to remove residual tetrabutylammonium salts, dry over Na₂SO₄, and concentrate.

Conclusion & Recommendations

For the deprotection of Trimethyl((2-nitrophenyl)ethynyl)silane, catalytic K₂CO₃ in a Methanol/THF co-solvent system is the unequivocally superior method . It leverages the high electrophilicity of the TMS group in this specific substrate without exposing the sensitive ortho-nitro aromatic system to harsh bases or nucleophiles. TBAF should be reserved strictly for cases where protic solvents (like methanol) are incompatible with subsequent, one-pot synthetic steps.

References

  • Organic Chemistry Portal. Protecting Groups for Alkynes: Trimethylsilyl (TMS). Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2777174, Trimethyl((2-nitrophenyl)ethynyl)silane. Retrieved from:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Retrieved from:[Link]

  • Organic Syntheses. General Procedures for Sonogashira Coupling and TMS Deprotection. Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

Trimethyl((2-nitrophenyl)ethynyl)silane proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of Trimethyl((2-nitrophenyl)ethynyl)silane (also known as 1-nitro-2-(trimethylsilylethynyl)benzene) not merely as a routine compliance task, but as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of Trimethyl((2-nitrophenyl)ethynyl)silane (also known as 1-nitro-2-(trimethylsilylethynyl)benzene) not merely as a routine compliance task, but as an exercise in understanding chemical causality.

This compound is a highly valuable intermediate, frequently utilized in Sonogashira cross-coupling reactions for the synthesis of functionalized indoles and complex heterocycles. However, it combines two distinct reactive moieties: a nitroaromatic ring and a silyl-protected alkyne . While the bulky trimethylsilyl (TMS) group imparts a degree of steric shielding and stability to the alkyne, the nitroaromatic system remains a potent oxidizing moiety that can undergo energetic decomposition under thermal stress or in the presence of incompatible reagents.

The following protocol outlines the operational and disposal plans required for the safe lifecycle management of this compound in a professional research environment, ensuring compliance with authoritative laboratory safety standards [1].

Part 1: Hazard Profiling & Causality

Before executing any disposal protocol, we must establish the chemical logic dictating our safety parameters. The compound's physical and chemical properties directly inform our handling strategy.

Table 1: Hazard Profile and Operational Implications

Chemical FeatureHazard ImplicationOperational Causality & Mitigation
Nitroaromatic Group Systemic toxicity; potential sensitizer; energetic potential.Mitigation: Handle strictly within a certified fume hood. Nitroaromatics can absorb through the skin; the lipophilic TMS group may enhance dermal penetration. Double-gloving with nitrile is mandatory.
Protected Alkyne Reactive center; potential for exothermic reactions if deprotected.Mitigation: Keep away from strong bases or fluoride sources (e.g., TBAF) in waste streams, which could cleave the TMS group and generate the more sensitive terminal alkyne.
Lipophilicity High solubility in organic solvents; environmental persistence.Mitigation: Must never be disposed of via aqueous sink drains. Requires high-temperature incineration by a licensed Environmental Health and Safety (EHS) contractor.

Part 2: Operational Disposal & Waste Segregation Protocol

In professional laboratories, the "treatment by generator" (chemically destroying the compound yourself) is generally discouraged and often violates environmental regulations (such as EPA RCRA standards) unless specific exemptions apply [2]. The self-validating system for disposal relies on strict segregation and professional incineration .

Step-by-Step Waste Segregation Workflow

1. Determine the Waste Matrix

  • Causality: The primary risk in waste management is the inadvertent mixing of incompatible chemicals in a single carboy, which can lead to pressurization or exothermic reactions.

  • Action: Identify whether the Trimethyl((2-nitrophenyl)ethynyl)silane is neat (pure solid/oil), dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), or dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Hexanes, THF).

2. Isolate from Incompatibles (Self-Validating Step)

  • Action: Before adding the waste to a bulk carboy, verify the carboy's log.

  • Causality: Ensure the waste container does not contain strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases. Reducing agents can exothermically reduce the nitro group to an amine, potentially causing a thermal runaway in a sealed waste container.

3. Primary Disposal Execution

  • For Halogenated Solutions: Transfer to the "Halogenated Organic Waste" stream.

  • For Non-Halogenated Solutions: Transfer to the "Non-Halogenated Organic Waste" stream.

  • For Neat/Pure Material (Expired or Contaminated Reagent): Do not dilute. Keep in its original container, seal tightly, and label clearly as "Unused Reagent: Trimethyl((2-nitrophenyl)ethynyl)silane" for direct EHS pickup.

4. Secondary Containment & Labeling

  • Action: All waste carboys must be kept in secondary containment trays capable of holding 110% of the largest container's volume. Affix standard GHS-compliant hazardous waste labels immediately upon the first drop of waste entering the container [3].

Part 3: Emergency Spill Cleanup Procedure

If a spill occurs, standard paper towels are insufficient and potentially hazardous due to the nitroaromatic content.

  • Ventilate & Isolate: Ensure the fume hood sash is at the proper working height. If spilled outside the hood, evacuate the immediate area and allow the room's HVAC system to clear potential aerosols.

  • Don Advanced PPE: Nitrile gloves, chemical-resistant lab coat, and splash goggles.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand .

    • Causality: Combustible absorbents (like paper towels) mixed with oxidizing nitroaromatics can create a localized fire hazard if exposed to friction or heat.

  • Mechanical Collection: Use a non-sparking scoop to collect the absorbed mixture. Place it into a compatible, sealable high-density polyethylene (HDPE) container.

  • EHS Submission: Label the container explicitly as "Spill Debris containing Trimethyl((2-nitrophenyl)ethynyl)silane and vermiculite" and submit for immediate EHS disposal.

Part 4: Waste Routing Visualization

The following decision tree illustrates the self-validating logic required to properly route this chemical into the correct institutional waste stream.

G Start Waste Generation: Trimethyl((2-nitrophenyl)ethynyl)silane SolventCheck Is the compound dissolved in a solvent? Start->SolventCheck HalogenCheck Does the solvent contain halogens? (e.g., DCM, CHCl3) SolventCheck->HalogenCheck Yes PureWaste Retain in Original Container (Neat Chemical Waste) SolventCheck->PureWaste No HalogenWaste Route to: Halogenated Organic Waste Stream HalogenCheck->HalogenWaste Yes NonHalogenWaste Route to: Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenWaste No EHS EHS Collection & High-Temp Incineration PureWaste->EHS HalogenWaste->EHS NonHalogenWaste->EHS

Figure 1: Waste segregation decision matrix for Trimethyl((2-nitrophenyl)ethynyl)silane.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators Regulatory Summary. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl((2-nitrophenyl)ethynyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl((2-nitrophenyl)ethynyl)silane
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